(R)-Etodolac-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C17H21NO3 |
|---|---|
Molecular Weight |
291.38 g/mol |
IUPAC Name |
2-[(1R)-3,3,4,4-tetradeuterio-1,8-diethyl-9H-pyrano[3,4-b]indol-1-yl]acetic acid |
InChI |
InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)/t17-/m1/s1/i8D2,9D2 |
InChI Key |
NNYBQONXHNTVIJ-HXDATLCLSA-N |
Isomeric SMILES |
[2H]C1(C2=C([C@@](OC1([2H])[2H])(CC)CC(=O)O)NC3=C(C=CC=C23)CC)[2H] |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
(R)-Etodolac-d4: A Technical Guide for Researchers
CAS Number: 1134124-17-6
Chemical Formula: C₁₇H₁₇D₄NO₃
(R)-Etodolac-d4 is the deuterium-labeled form of (R)-Etodolac, a non-steroidal anti-inflammatory drug (NSAID). This stable isotope-labeled compound serves as an invaluable internal standard for quantitative bioanalytical assays, such as those employing mass spectrometry, enabling precise measurement of (R)-Etodolac in complex biological matrices. This technical guide provides an in-depth overview of its properties, synthesis, analytical methodologies, and pharmacological context for researchers, scientists, and drug development professionals.
Physicochemical and Pharmacokinetic Data
A summary of key quantitative data for Etodolac and its enantiomers is presented below. It is important to note that while this compound is primarily used as an internal standard, its physicochemical and pharmacokinetic properties are expected to be very similar to those of the unlabeled (R)-Etodolac.
Table 1: Physicochemical Properties of Etodolac
| Property | Value | Reference |
| Molecular Weight | 287.35 g/mol (unlabeled) | [1] |
| 291.38 g/mol (d4 labeled) | ||
| Melting Point | 145-148 °C | [2] |
| pKa | 4.65 | [3] |
| Water Solubility | 3.92e-02 mg/mL | [2] |
| LogP | 3.1 | [1] |
Table 2: Pharmacokinetic Parameters of Etodolac Enantiomers in Humans
| Parameter | (R)-Etodolac | (S)-Etodolac | Reference |
| Area Under the Curve (AUC₀₋∞) (µg·h/mL) | ~10-fold higher than (S)-enantiomer | ||
| Elimination Half-life (t₁₂) | 7.3 ± 4.0 hours (racemate) | 7.3 ± 4.0 hours (racemate) | |
| Protein Binding | >99% (racemate) | >99% (racemate) |
Synthesis and Chiral Separation
The synthesis of racemic Etodolac is well-established. The introduction of the deuterium atoms in this compound is typically achieved by using a deuterated starting material in the synthesis process. The resolution of the racemic mixture to isolate the (R)-enantiomer is a critical step.
General Synthesis of Racemic Etodolac
A common synthetic route to Etodolac involves the Fischer indole synthesis. The key steps are:
-
Formation of a Hydrazone: Reaction of 7-ethyl-1H-indole-3-ethanol (7-ethyltryptophol) with a suitable ketoester.
-
Cyclization: Acid-catalyzed cyclization of the resulting hydrazone to form the pyrano[3,4-b]indole ring system.
-
Hydrolysis: Saponification of the ester to yield the carboxylic acid, Etodolac.
Caption: General synthetic workflow for racemic Etodolac.
Chiral Separation of Etodolac Enantiomers
The separation of (R)- and (S)-Etodolac can be accomplished using various techniques, most notably chiral chromatography.
Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is a representative method for the analytical or preparative separation of Etodolac enantiomers.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as one coated with a cellulose or amylose derivative, is commonly used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic modifier to improve peak shape. The exact composition should be optimized for the specific column and system.
-
Detection: UV absorbance at a wavelength where Etodolac exhibits strong absorption (e.g., 254 nm).
-
Procedure:
-
Dissolve the racemic Etodolac in the mobile phase.
-
Inject the sample onto the chiral column.
-
Elute the enantiomers with the mobile phase at a constant flow rate.
-
Monitor the elution profile with the UV detector. The two enantiomers will have different retention times.
-
For preparative separation, collect the fractions corresponding to each enantiomer.
-
Caption: Experimental workflow for chiral HPLC separation of Etodolac.
Analytical Characterization
This compound is used as an internal standard in quantitative analysis, typically by liquid chromatography-mass spectrometry (LC-MS).
Experimental Protocol: LC-MS/MS for Quantification of (R)-Etodolac
This protocol outlines a general procedure for using this compound as an internal standard to quantify (R)-Etodolac in a biological sample.
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., plasma, urine), add a known amount of this compound solution.
-
Perform a sample clean-up procedure, such as protein precipitation or solid-phase extraction, to remove interfering substances.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Separate the analyte from other components on a suitable reversed-phase HPLC column.
-
Mass Spectrometry: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Select the precursor ion for (R)-Etodolac (m/z corresponding to [M-H]⁻ or [M+H]⁺).
-
Select a specific product ion for (R)-Etodolac.
-
Select the precursor ion for this compound.
-
Select a specific product ion for this compound.
-
-
Quantification: The concentration of (R)-Etodolac in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Pharmacological Context
Etodolac is a non-steroidal anti-inflammatory drug that exhibits its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Etodolac is administered as a racemic mixture, with the (S)-enantiomer being the pharmacologically active form responsible for COX inhibition. The (R)-enantiomer is considered inactive in this regard, and there is no evidence of in vivo conversion of (R)-Etodolac to (S)-Etodolac.
Mechanism of Action: COX Inhibition Pathway
The primary mechanism of action of the active (S)-enantiomer of Etodolac is the inhibition of the COX enzymes, with a preferential selectivity for COX-2 over COX-1.
Caption: Simplified signaling pathway of (S)-Etodolac's anti-inflammatory action.
While (R)-Etodolac does not significantly inhibit COX enzymes, some research suggests it may have other biological activities. For instance, it has been reported to inhibit beta-catenin levels in certain cancer cell lines, although the detailed mechanism and clinical relevance of this finding require further investigation.
Conclusion
This compound is a critical tool for the accurate quantification of (R)-Etodolac in preclinical and clinical research. Its use as an internal standard in LC-MS-based bioanalysis is essential for obtaining reliable pharmacokinetic and metabolic data. A thorough understanding of the synthesis, chiral separation, and analytical methodologies of Etodolac, as outlined in this guide, is crucial for its effective application in drug development and research. Further investigation into the potential independent biological activities of (R)-Etodolac may open new avenues for its therapeutic use.
References
An In-Depth Technical Guide to the Synthesis of (R)-Etodolac-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic route for (R)-Etodolac-d4, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. The synthesis of this isotopically labeled compound is crucial for pharmacokinetic studies, drug metabolism research, and as an internal standard in analytical assays. This document outlines a multi-step synthesis beginning with the preparation of a deuterated precursor, followed by the construction of the racemic Etodolac-d4 core via a Fischer indole synthesis, and concluding with the chiral resolution to isolate the desired (R)-enantiomer. Detailed experimental protocols, tabulated analytical data, and a visual representation of the synthetic workflow are provided to support researchers in the replication and potential optimization of this synthesis.
Introduction
Etodolac, chemically known as (±)-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid, is a widely prescribed NSAID for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis. It functions as a cyclooxygenase (COX) inhibitor, with some selectivity for COX-2. The pharmacological activity of Etodolac resides primarily in its (S)-enantiomer, while the (R)-enantiomer is largely inactive against COX enzymes.
The synthesis of isotopically labeled analogs of pharmaceutical compounds, such as this compound, is of significant interest in drug development. The incorporation of deuterium at specific positions can alter the metabolic profile of a drug, potentially leading to an improved pharmacokinetic profile. Furthermore, deuterated compounds are invaluable as internal standards for quantitative bioanalytical methods using mass spectrometry. This guide details a feasible and comprehensive synthetic strategy for obtaining this compound.
Synthetic Strategy
The proposed synthesis of this compound is a multi-step process that can be broadly divided into three key stages:
-
Preparation of Deuterated Starting Material: Synthesis of 2-(ethyl-d4)-aniline, which serves as the foundational block for introducing the deuterium label.
-
Construction of the Racemic Core: Utilization of the Fischer indole synthesis to construct the racemic Etodolac-d4 backbone.
-
Chiral Resolution: Separation of the racemic mixture to isolate the target (R)-enantiomer.
The overall synthetic workflow is depicted in the following diagram:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of 2-(ethyl-d4)-aniline
This stage focuses on the preparation of the key deuterated starting material. A plausible route involves the Friedel-Crafts acylation of benzene-d6 followed by reduction and amination.
3.1.1. Synthesis of Acetophenone-d3
-
Reaction: Benzene-d6 reacts with acetyl-d3 chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) via a Friedel-Crafts acylation to yield acetophenone-d3.
-
Procedure: To a cooled (0-5 °C) suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane, a solution of acetyl-d3 chloride (1.0 eq) in dichloromethane is added dropwise. Subsequently, benzene-d6 (1.5 eq) is added slowly, maintaining the temperature below 10 °C. The reaction mixture is stirred at room temperature for 4-6 hours. The reaction is then quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield crude acetophenone-d3, which can be purified by vacuum distillation.
3.1.2. Synthesis of 2-(ethyl-d4)-aniline
-
Reaction: Acetophenone-d3 undergoes a reductive amination to form 2-(ethyl-d4)-aniline.
-
Procedure: Acetophenone-d3 (1.0 eq) is dissolved in methanol, and ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq) are added. The mixture is stirred at room temperature for 24-48 hours. The solvent is then removed under reduced pressure, and the residue is taken up in water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting 2-(ethyl-d4)-aniline can be purified by column chromatography on silica gel.
Stage 2: Synthesis of Racemic Etodolac-d4
This stage involves the construction of the core heterocyclic structure of Etodolac.
3.2.1. Synthesis of 2-(ethyl-d4)phenylhydrazine hydrochloride
-
Reaction: 2-(ethyl-d4)-aniline is converted to its corresponding diazonium salt, which is then reduced to form the hydrazine hydrochloride.
-
Procedure: 2-(ethyl-d4)-aniline (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added slowly to a pre-cooled solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid. The mixture is stirred at low temperature for 2-3 hours. The precipitated 2-(ethyl-d4)phenylhydrazine hydrochloride is collected by filtration, washed with a small amount of cold water, and dried under vacuum.
3.2.2. Synthesis of 7-(ethyl-d4)-tryptophol
-
Reaction: A Fischer indole synthesis is performed between 2-(ethyl-d4)phenylhydrazine hydrochloride and 2,3-dihydrofuran.
-
Procedure: To a solution of 2-(ethyl-d4)phenylhydrazine hydrochloride (1.0 eq) in a mixture of N,N-dimethylacetamide and water (1:1), 2,3-dihydrofuran (1.1 eq) is added. The mixture is heated to 80-90 °C and stirred for 4-6 hours. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 7-(ethyl-d4)-tryptophol is purified by column chromatography.
3.2.3. Synthesis of Racemic Etodolac-d4
-
Reaction: 7-(ethyl-d4)-tryptophol is condensed with methyl 3-oxopentanoate, followed by hydrolysis to yield racemic Etodolac-d4.
-
Procedure: A mixture of 7-(ethyl-d4)-tryptophol (1.0 eq) and methyl 3-oxopentanoate (1.2 eq) in a suitable solvent such as toluene is heated to reflux with a catalytic amount of p-toluenesulfonic acid, with azeotropic removal of water. After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The resulting crude ester is then hydrolyzed by refluxing with a solution of sodium hydroxide in aqueous methanol for 2-4 hours. The mixture is cooled, and the methanol is removed. The aqueous solution is washed with diethyl ether, then acidified with concentrated hydrochloric acid to precipitate the product. The solid racemic Etodolac-d4 is collected by filtration, washed with water, and dried.
Stage 3: Chiral Resolution of Racemic Etodolac-d4
The final stage involves the separation of the enantiomers to obtain the desired (R)-isomer.
-
Reaction: Racemic Etodolac-d4 is treated with a chiral resolving agent, such as (-)-brucine, to form diastereomeric salts which can be separated by fractional crystallization.
-
Procedure: Racemic Etodolac-d4 (1.0 eq) and (-)-brucine (0.5 eq) are dissolved in a suitable solvent (e.g., acetone or ethanol) with heating. The solution is allowed to cool slowly to room temperature, and the diastereomeric salt that crystallizes is collected by filtration. This salt is enriched in the this compound-(-)-brucine diastereomer. The salt is then suspended in water and treated with a strong acid (e.g., HCl) to liberate the this compound, which precipitates and is collected by filtration. The enantiomeric purity of the product should be determined by chiral HPLC.
Data Presentation
The following tables summarize the expected physicochemical properties and analytical data for the key compounds in the synthesis of this compound.
| Property | This compound |
| Molecular Formula | C₁₇H₁₇D₄NO₃ |
| Molecular Weight | 291.39 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Approx. 145-148 °C |
| Solubility | Insoluble in water; soluble in methanol, ethanol, chloroform |
| Analytical Data | Expected Results for this compound |
| ¹H NMR (DMSO-d₆) | Signals corresponding to the aromatic, methylene, and methyl protons of the Etodolac structure, with the absence of the signal for the deuterated ethyl group's protons. |
| ¹³C NMR (DMSO-d₆) | Signals corresponding to the carbons of the Etodolac structure. The carbon of the CD₂ group will show a characteristic multiplet due to C-D coupling. |
| Mass Spectrometry (ESI-) | [M-H]⁻ at m/z 290.4 |
| Enantiomeric Purity (Chiral HPLC) | >99% ee |
Logical Relationships and Workflows
The following diagram illustrates the logical progression of the key stages in the synthesis.
Caption: Logical workflow of the this compound synthesis.
Conclusion
This technical guide provides a detailed and plausible pathway for the synthesis of this compound. By combining established synthetic methodologies for the preparation of the Etodolac core with known techniques for deuterium labeling and chiral resolution, this guide offers a valuable resource for researchers in medicinal chemistry and drug development. The successful synthesis and characterization of this compound will facilitate advanced studies into the pharmacokinetics and metabolism of Etodolac, contributing to a deeper understanding of this important therapeutic agent. Researchers are encouraged to adapt and optimize the presented protocols to suit their specific laboratory conditions and requirements.
An In-depth Technical Guide to (R)-Etodolac-d4
This technical guide provides a comprehensive overview of (R)-Etodolac-d4, a deuterated isotopologue of the R-enantiomer of Etodolac. Designed for researchers, scientists, and drug development professionals, this document details its molecular properties, relevant experimental methodologies, and its role in biological signaling pathways.
Core Molecular Data
This compound is primarily utilized as an internal standard in quantitative analytical studies, such as pharmacokinetic and metabolic analyses, due to its mass shift compared to the non-deuterated form. The following table summarizes its key molecular properties in comparison to its non-deuterated counterpart, (R)-Etodolac.
| Property | This compound | (R)-Etodolac |
| Molecular Formula | C₁₇H₁₇D₄NO₃[1][2] | C₁₇H₂₁NO₃[3][4] |
| Molecular Weight | 291.38 g/mol [1] | 287.359 g/mol |
| CAS Number | 1134124-17-6 | 87226-41-3 |
| Chemical Name | (R)-2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl-3,3,4,4-d4)acetic acid | (R)-2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid |
| Synonyms | -(R)-2-(1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)cetc cid-d4 | (-)-Etodolac, R-Etodolac, SDX-101 |
Experimental Protocols
While specific synthesis protocols for this compound are often proprietary to the manufacturers offering it as a custom synthesis product, its primary application is in analytical and biological research. Below are detailed methodologies where this compound serves as a critical component, typically as an internal standard.
Enantioselective Analysis of Etodolac in Human Plasma by LC-MS/MS
This method is crucial for pharmacokinetic studies and can be adapted using this compound as an internal standard for the quantification of (R)-Etodolac.
Objective: To determine the concentration of Etodolac enantiomers in human plasma.
Methodology:
-
Sample Preparation:
-
To 25 µL of human plasma, add the internal standard (this compound) solution.
-
Perform liquid-liquid extraction by adding 1 mL of an n-hexane:ethyl acetate (95:5 v/v) solution.
-
Vortex the mixture for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A chiral column, such as Chiralcel® OD-H, is used for the enantiomeric separation.
-
Mobile Phase: A mixture of an organic solvent (e.g., isopropanol) and a buffer (e.g., ammonium acetate in water), run in an isocratic mode.
-
Flow Rate: Typically around 0.5-1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Monitoring: Use Multiple Reaction Monitoring (MRM) for quantification.
-
Transition for Etodolac enantiomers: m/z 286 > 242
-
Transition for this compound (Internal Standard): m/z 290 > 246 (predicted, based on the d4 mass shift).
-
-
Data Analysis: The concentration of each enantiomer is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
This experimental workflow is visualized in the diagram below.
Caption: Workflow for the enantioselective analysis of Etodolac using LC-MS/MS.
Signaling Pathway Analysis: (R)-Etodolac and the Wnt/β-Catenin Pathway
While the (S)-enantiomer of Etodolac is responsible for its anti-inflammatory effects via COX-2 inhibition, the (R)-enantiomer is largely inactive against COX enzymes. However, research has demonstrated that (R)-Etodolac possesses COX-independent biological activity, notably the inhibition of the Wnt/β-catenin signaling pathway, which is often aberrantly activated in various cancers, including hepatocellular carcinoma.
(R)-Etodolac has been shown to decrease the levels of total and activated β-catenin. This effect is achieved through at least two mechanisms:
-
Transcriptional Regulation: A decrease in β-catenin gene expression.
-
Post-translational Regulation: Promotion of β-catenin degradation through the activation of GSK3β (Glycogen Synthase Kinase 3 Beta).
The reduction in nuclear β-catenin leads to an inhibition of β-catenin-dependent Tcf (T-cell factor) reporter activity. This, in turn, downregulates the expression of downstream target genes such as cyclin-D1 and glutamine synthetase, ultimately resulting in decreased proliferation and survival of cancer cells. Studies have also shown that (R)-Etodolac is a more potent inhibitor of Wnt signaling than its S-enantiomer.
The signaling pathway affected by (R)-Etodolac is illustrated below.
Caption: (R)-Etodolac inhibits Wnt/β-catenin signaling via GSK3β activation and reduced gene expression.
References
- 1. R-Etodolac decreases beta-catenin levels along with survival and proliferation of hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. R-ETODOLAC DECREASES BETA-CATENIN LEVELS ALONG WITH SURVIVAL AND PROLIFERATION OF HEPATOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. R-etodolac is a more potent Wnt signaling inhibitor than enantiomer, S-etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective analysis of etodolac in human plasma by LC-MS/MS: Application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Etodolac-d4: A Technical Guide for Researchers
(R)-Etodolac-d4 is a deuterated, stable isotope-labeled form of the (R)-enantiomer of Etodolac. This technical guide provides an in-depth overview of its physical and chemical properties, storage conditions, and its application in analytical methodologies, targeting researchers, scientists, and professionals in drug development.
Core Compound Properties
This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Etodolac, a nonsteroidal anti-inflammatory drug (NSAID). The incorporation of four deuterium atoms provides a distinct mass shift, facilitating its use in mass spectrometry-based analytical methods.
Physical and Chemical Data
While a specific datasheet for this compound is not publicly available, its physical and chemical properties are expected to be very similar to its non-deuterated counterpart, (R)-Etodolac. The following table summarizes the known properties of Etodolac and the specific details for this compound where available.
| Property | Value |
| Chemical Name | (R)-2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl-3,3,4,4-d4)acetic acid |
| Molecular Formula | C₁₇H₁₇D₄NO₃[1] |
| CAS Number | 1134124-17-6[1] |
| Molecular Weight | 291.38 g/mol |
| Physical Appearance | Expected to be a white to light yellow crystalline powder, similar to Etodolac. |
| Melting Point | 145-148 °C (for Etodolac)[2] |
| Solubility | Practically insoluble in water; freely soluble in acetone and ethanol (for Etodolac).[2] |
| pKa | 4.65 at 25°C (for Etodolac)[2] |
Storage and Handling
Proper storage is crucial to maintain the integrity of this reference standard.
-
Short-term Storage: Store at room temperature, protected from light and moisture.
-
Long-term Storage: For extended periods, storage at 2-8°C is recommended. Some suppliers suggest storage at -20°C for periods of a year or more.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area.
Experimental Protocols and Methodologies
The primary application of this compound is as an internal standard for the quantitative analysis of Etodolac and its enantiomers in biological matrices.
General Synthesis Approach for Deuterated Etodolac
While a specific protocol for the synthesis of this compound is not detailed in the available literature, the general approach for preparing deuterium-labeled compounds involves several common strategies:
-
Catalytic Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O), in the presence of a catalyst.
-
Reduction with Deuterium-Containing Reagents: Functional groups can be reduced using deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) to introduce deuterium into the molecule.
-
Starting from Deuterated Precursors: The synthesis can begin with commercially available deuterated starting materials, which are then carried through the synthetic route to the final product.
The synthesis of Etodolac itself typically involves the reaction of 7-ethyltryptophol with a suitable reagent to form the pyrano-indole ring system. To introduce deuterium at the 3 and 4 positions of the pyran ring, a likely synthetic route would involve the use of deuterated intermediates in the formation of this ring.
Analytical Methodologies
This compound is instrumental in methods developed for the enantioselective analysis of Etodolac.
A common application is in LC-MS/MS methods for the quantification of (R)- and (S)-Etodolac in plasma or other biological samples. A typical workflow is outlined below.
Signaling Pathways and Biological Activity
The pharmacological activity of Etodolac is primarily attributed to its (S)-enantiomer, which is a potent inhibitor of the cyclooxygenase (COX) enzymes, particularly COX-2. The (R)-enantiomer is considered largely inactive as a COX inhibitor. However, some research suggests that (R)-Etodolac may have other biological activities, such as the inhibition of beta-catenin levels in certain cancer cells.
The primary role of this compound in research is not for studying its own biological effects but to serve as a stable, non-radioactive tracer and internal standard for the accurate measurement of the pharmacologically active (S)-Etodolac and its inactive (R)-enantiomer.
Conclusion
This compound is an essential tool for researchers in pharmacology and drug metabolism. Its well-defined chemical properties and stability make it an ideal internal standard for robust and accurate quantification of Etodolac enantiomers in various biological matrices. This guide provides a foundational understanding of its characteristics and applications to support its effective use in a research setting.
References
(R)-Etodolac-d4: A Technical Guide for Drug Development Professionals
This guide provides an in-depth overview of (R)-Etodolac-d4, a deuterated analog of the R-enantiomer of Etodolac, for researchers, scientists, and professionals in drug development. It covers commercially available sources, key technical data, experimental applications, and relevant biological pathways.
Supplier and Procurement Information
This compound is a specialized chemical primarily used as an internal standard in pharmacokinetic and metabolic studies. The following table summarizes available information from various suppliers. Please note that pricing is often available only upon quotation.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Additional Information |
| Acanthus Research | ACB-161028-0042 | 1134124-17-6 | C₁₇H₁₇D₄NO₃ | Available in 25 mg unit size. A certificate of analysis and MSDS are available upon request.[1] |
| Simson Pharma Limited | E040045 | Not Available | C₁₇H₁₇D₄NO₃ | Offered as a custom synthesis product. A Certificate of Analysis is provided with the compound. |
| MedchemExpress | HY-113949S1 | 1134124-17-6 | C₁₇H₁₇D₄NO₃ | Deuterium-labeled (R)-Etodolac. |
Experimental Protocols
This compound is an ideal internal standard for the quantification of (R)-Etodolac in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative protocol for the pharmacokinetic analysis of (R)-Etodolac.
Protocol: Quantification of (R)-Etodolac in Rat Plasma by LC-MS/MS
This protocol is adapted from methodologies for the enantioselective analysis of Etodolac.[2][3][4]
1. Sample Preparation:
-
To 50 µL of rat plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A standard HPLC or UPLC system.
-
Column: A chiral column such as Chiralcel® OD-H is required for enantioselective separation.
-
Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 95:5 v/v) or a gradient of methanol and ammonium formate in water.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
MRM Transitions:
-
(R)-Etodolac: m/z 286.2 → 242.2
-
This compound: m/z 290.2 → 246.2
-
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of (R)-Etodolac to this compound against the concentration of the analyte.
-
Determine the concentration of (R)-Etodolac in the plasma samples from the calibration curve.
Signaling Pathways and Workflows
Pharmacokinetic Study Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study of (R)-Etodolac, utilizing its deuterated analog as an internal standard.
Caption: A typical workflow for a pharmacokinetic study of (R)-Etodolac.
(R)-Etodolac Signaling Pathways
While the S-enantiomer of Etodolac is responsible for its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, the R-enantiomer exhibits distinct biological activities, notably affecting the Wnt/β-catenin signaling pathway.[5]
COX-2 Inhibition by (S)-Etodolac
Etodolac is a preferential inhibitor of COX-2, which is involved in the inflammatory cascade.
Caption: The inhibitory effect of (S)-Etodolac on the COX-2 pathway.
Wnt/β-catenin Pathway Modulation by (R)-Etodolac
(R)-Etodolac has been shown to decrease levels of β-catenin, a key component of the Wnt signaling pathway, which is often dysregulated in cancer.
Caption: Modulation of the Wnt/β-catenin pathway by (R)-Etodolac.
References
- 1. Etodolac Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enantioselective analysis of etodolac in human plasma by LC-MS/MS: Application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. R-Etodolac decreases beta-catenin levels along with survival and proliferation of hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of (R)-Etodolac-d4 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available literature does not provide specific quantitative solubility data for (R)-Etodolac-d4. The data presented in this guide is for the non-deuterated parent compound, Etodolac. While the solubility of deuterated compounds is typically very similar to their non-deuterated counterparts, minor differences may exist. The experimental protocols provided are standard methods applicable for determining the solubility of this compound.
Introduction
This compound is a deuterated form of (R)-Etodolac. Etodolac is a non-steroidal anti-inflammatory drug (NSAID) used for treating inflammation and pain associated with conditions like osteoarthritis and rheumatoid arthritis.[1][2] It functions as a selective inhibitor of cyclooxygenase-2 (COX-2).[3][4] While the racemic mixture of Etodolac is administered, the (S)-enantiomer is the biologically active form, and the (R)-enantiomer is considered inactive.[1] Both enantiomers are stable, with no in-vivo conversion from the (R) to the (S) form. Understanding the solubility of this compound in various organic solvents is crucial for the development of analytical methods, formulation studies, and various research applications.
Solubility Data
The following table summarizes the solubility of the parent compound, Etodolac, in a range of organic solvents. These values serve as a strong proxy for the expected solubility of this compound.
| Solvent | Solubility | Temperature |
| Ethanol | ~20 mg/mL | Not Specified |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Not Specified |
| Dimethylformamide (DMF) | ~30 mg/mL | Not Specified |
| Methanol | Soluble | Not Specified |
| Polyethylene Glycol 400 (PEG 400) | Higher than Propylene Glycol | 25°C and 37°C |
| Propylene Glycol (PG) | Higher than Glycerol | 25°C and 37°C |
| Glycerol | Lowest among tested co-solvents | 25°C and 37°C |
| n-Propanol | Data available across 278.15 K–323.15 K | 278.15 K–323.15 K |
| n-Butanol | Data available across 278.15 K–323.15 K | 278.15 K–323.15 K |
| Isopropanol | Data available across 278.15 K–323.15 K | 278.15 K–323.15 K |
| Isobutanol | Data available across 278.15 K–323.15 K | 278.15 K–323.15 K |
| Acetone | Data available across 278.15 K–323.15 K | 278.15 K–323.15 K |
| Toluene | Data available across 278.15 K–323.15 K | 278.15 K–323.15 K |
| Dichloromethane | Data available across 278.15 K–203.15 K | 278.15 K–303.15 K |
| Methyl Acetate | Data available across 278.15 K–323.15 K | 278.15 K–323.15 K |
| n-Butyl Acetate | Data available across 278.15 K–323.15 K | 278.15 K–323.15 K |
| n-Amyl Acetate | Data available across 278.15 K–323.15 K | 278.15 K–323.15 K |
| Isobutyl Acetate | Data available across 278.15 K–323.15 K | 278.15 K–323.15 K |
| Isoamyl Acetate | Data available across 278.15 K–323.15 K | 278.15 K–323.15 K |
(Data sourced from Cayman Chemical Product Information, Indian Journal of Pharmaceutical Sciences, and ResearchGate articles. Note that for several solvents, a study confirmed positive correlation with temperature but did not provide specific data points in the abstract)
Mechanism of Action: COX Inhibition Pathway
Etodolac, the parent compound of this compound, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting prostaglandin synthesis. It shows a preference for inhibiting COX-2 over COX-1. This mechanism involves blocking the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
Caption: Mechanism of action of Etodolac via inhibition of COX enzymes.
Experimental Protocol for Solubility Determination
The following protocol outlines a standard shake-flask method for determining the solubility of this compound, a widely accepted technique for solubility assessment.
4.1. Materials and Equipment
-
This compound powder
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or water bath shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to a series of glass vials.
-
Pipette a known volume (e.g., 5 or 10 mL) of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to let undissolved solids settle.
-
To separate any remaining suspended particles, centrifuge the vials at a high speed (e.g., 5000 rpm) for approximately 20-30 minutes.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any fine, undissolved particles.
-
-
Quantification:
-
Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer.
-
Measure the absorbance of the diluted sample at the predetermined λmax for this compound in the specific solvent (for Etodolac, λmax is often cited around 273-276 nm).
-
Calculate the concentration of the diluted sample using a previously prepared standard calibration curve.
-
Back-calculate to determine the concentration in the original saturated solution, accounting for all dilution factors. This value represents the solubility of the compound.
-
Caption: Experimental workflow for determining solubility via the shake-flask method.
Conclusion
While direct solubility data for this compound is sparse, the information available for its parent compound, Etodolac, provides a reliable foundation for research and development. Etodolac demonstrates good solubility in common organic solvents like DMSO, DMF, and ethanol. For quantitative studies, the detailed experimental protocol provided herein offers a robust method for determining the precise solubility of this compound in any solvent of interest, which is essential for advancing its application in pharmaceutical sciences.
References
Isotopic Purity of (R)-Etodolac-d4: A Technical Guide
This technical guide provides an in-depth analysis of the methodologies used to determine the isotopic purity of (R)-Etodolac-d4, a deuterated isotopologue of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. This guide is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies.
This compound is primarily used as an internal standard in pharmacokinetic and metabolic studies of Etodolac.[1] The (S)-enantiomer is the pharmacologically active agent responsible for the inhibition of cyclooxygenase enzymes (COX-1 and COX-2).[2][3] However, the (R)-enantiomer is also present in racemic formulations and exhibits a longer plasma half-life.[2] Therefore, accurate quantification of both enantiomers and their metabolites is crucial, necessitating the use of high-purity stable isotope-labeled internal standards.
Data on Isotopic and Enantiomeric Purity
The quality of a deuterated standard like this compound is defined by two key parameters: its isotopic purity and its enantiomeric purity. Isotopic purity refers to the percentage of the molecule that contains the desired number of deuterium atoms, while enantiomeric purity refers to the proportion of the desired (R)-enantiomer relative to the (S)-enantiomer.
While specific batch data for commercially available this compound is proprietary, the following tables illustrate how such data would be presented.
Table 1: Isotopic Purity of this compound as Determined by Mass Spectrometry
| Isotopologue | Relative Abundance (%) |
| d0 (unlabeled) | < 0.1 |
| d1 | < 0.5 |
| d2 | < 1.0 |
| d3 | < 5.0 |
| d4 | > 95.0 |
Table 2: Enantiomeric Purity of this compound as Determined by Chiral HPLC
| Enantiomer | Peak Area (%) |
| This compound | > 99.5 |
| (S)-Etodolac-d4 | < 0.5 |
Experimental Protocols
The determination of isotopic and enantiomeric purity of this compound requires a combination of advanced analytical techniques.
Determination of Isotopic Purity
The isotopic purity of deuterated compounds is typically assessed using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy.[4]
1. High-Resolution Mass Spectrometry (HRMS)
This technique separates and detects ions based on their mass-to-charge ratio with high precision, allowing for the differentiation of isotopologues that differ by the mass of a single neutron.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF) is used.
-
Chromatography: While chromatographic separation may not be essential for a pure standard, it is often employed to ensure the sample is free of impurities. A standard C18 column can be used with a mobile phase gradient of water and acetonitrile with a small amount of formic acid.
-
Mass Spectrometry: The mass spectrometer is operated in full scan mode to detect the molecular ions of the different isotopologues of Etodolac-d4. The relative abundance of the ions corresponding to the d0, d1, d2, d3, and d4 species is measured.
-
Data Analysis: The isotopic purity is calculated from the relative peak areas of the extracted ion chromatograms for each isotopologue.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the level of deuteration by quantifying the residual non-deuterated sites.
-
Sample Preparation: A precise amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d6) containing a known internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: A quantitative ¹H NMR spectrum is acquired with a sufficient relaxation delay to ensure accurate integration.
-
Data Analysis: The integral of the residual proton signals at the deuterated positions is compared to the integral of a non-deuterated proton signal within the molecule or to the internal standard. This ratio allows for the calculation of the percentage of deuteration at each labeled position.
Determination of Enantiomeric Purity
The separation of enantiomers requires a chiral environment, which is typically achieved through chiral chromatography.
1. Chiral High-Performance Liquid Chromatography (HPLC)
This is the most common method for determining the enantiomeric purity of chiral drugs like Etodolac.
-
Sample Preparation: A solution of this compound is prepared in the mobile phase.
-
Instrumentation: An HPLC system equipped with a UV or mass spectrometric detector is used.
-
Chiral Column: A chiral stationary phase is essential for the separation of the (R) and (S) enantiomers. Columns such as Chiralcel OD-H are commonly used for Etodolac.
-
Mobile Phase: A typical mobile phase for the chiral separation of Etodolac is a mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid.
-
Detection: The separated enantiomers are detected by their UV absorbance (typically around 274 nm) or by mass spectrometry.
-
Data Analysis: The enantiomeric purity is determined by calculating the relative peak areas of the (R) and (S) enantiomers.
Visualizations
The following diagram illustrates the general workflow for the comprehensive analysis of this compound purity.
Caption: Workflow for determining the isotopic and enantiomeric purity of this compound.
There are no specific signaling pathways to diagram for this compound as its primary role is that of an internal standard, and the (S)-enantiomer is the pharmacologically active form. The biological activity of Etodolac metabolites has been found to be marginal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enantioselective analysis of etodolac in human plasma by LC-MS/MS: Application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
(R)-Etodolac-d4 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth examination of (R)-Etodolac-d4 and its core function as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. The document elucidates the fundamental principles of isotope dilution mass spectrometry (IDMS) that govern its "mechanism of action" as an analytical tool, distinct from the pharmacological action of its parent compound, Etodolac. Detailed experimental workflows, key validation parameters, and the rationale for using a deuterated, inactive enantiomer are presented to guide researchers in the development of robust and reliable bioanalytical methods.
Introduction to Etodolac and the Need for Precise Quantification
Etodolac is a non-steroidal anti-inflammatory drug (NSAID) prescribed for the management of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1][2][3][4] It functions by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[5] Etodolac exhibits preferential selectivity for COX-2 over COX-1, which may be associated with a more favorable gastrointestinal side effect profile compared to non-selective NSAIDs.
Etodolac is administered as a racemic mixture, containing both (S)-Etodolac and (R)-Etodolac enantiomers. The anti-inflammatory and analgesic effects are attributed to the (S)-enantiomer, while the (R)-enantiomer is considered pharmacologically inactive with respect to COX inhibition. Given that the pharmacokinetic profile of a drug is directly linked to its efficacy and safety, the accurate quantification of Etodolac and its enantiomers in biological matrices (e.g., plasma, serum) is critical during drug development and therapeutic monitoring. This necessitates a robust bioanalytical method, for which an appropriate internal standard is the cornerstone.
Pharmacological Mechanism of Action: COX Inhibition
Etodolac reduces inflammation by blocking the active site of COX enzymes, preventing the conversion of arachidonic acid into prostaglandins. This interruption of the inflammatory cascade is the basis of its therapeutic effects.
Caption: Pharmacological mechanism of (S)-Etodolac via COX enzyme inhibition.
The Role of an Internal Standard in Bioanalysis
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for quantifying drugs in complex biological samples. However, the accuracy and precision of this method can be compromised by variability during sample preparation and analysis. An internal standard (IS) is a compound of known quantity added to every sample, calibrator, and quality control (QC) at the beginning of the workflow. Its purpose is to normalize for variations, ensuring that any analyte loss or signal fluctuation is mirrored and corrected.
The ideal IS is a stable isotope-labeled (SIL) version of the analyte. These standards, often deuterated, are chemically and physically almost identical to the analyte, meaning they co-elute chromatographically and experience the same extraction recovery and ionization effects in the mass spectrometer. However, the incorporation of heavy isotopes (like deuterium, ²H) gives them a different mass-to-charge ratio (m/z), allowing the mass spectrometer to detect the analyte and the IS independently.
This compound: Mechanism of Action as an Internal Standard
The "mechanism of action" of this compound is not pharmacological but analytical. It operates on the principle of isotope dilution mass spectrometry (IDMS) . By "spiking" a known amount of this compound into a sample containing the analyte (Etodolac), any subsequent variations in sample handling or instrument response will affect both compounds equally. Therefore, the ratio of the analyte's peak area to the internal standard's peak area remains constant, providing a reliable measure for quantification.
Key Attributes of this compound
-
Stable Isotope-Labeled: The 'd4' designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium. This mass increase of 4 Da allows for clear differentiation from the unlabeled analyte by the mass spectrometer without significantly altering its chemical properties.
-
Inactive Enantiomer: Using the deuterated version of the pharmacologically inactive (R)-enantiomer is a deliberate and advantageous choice. It ensures that the IS will not contribute to the overall pharmacological effect or undergo metabolic processes differently than its unlabeled counterpart. Furthermore, since there is no evidence of in-vivo R- to S- conversion for Etodolac, using this compound prevents any risk of it converting to the active (S)-form and artificially inflating the measured concentration of the active moiety.
-
Physicochemical Mimicry: As a SIL-IS, this compound behaves nearly identically to the native (R)-Etodolac during extraction, chromatography, and ionization, making it the perfect proxy to correct for analytical variability.
Caption: Logical relationship showing how an IS corrects for analytical variability.
Experimental Protocol: Quantification of Etodolac using this compound
The following is a generalized protocol for the development and validation of a bioanalytical method for Etodolac in human plasma using this compound as an internal standard.
Materials and Reagents
-
Reference Standards: Etodolac, this compound
-
Control human plasma (with appropriate anticoagulant)
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Reagents for pH adjustment (e.g., formic acid, ammonium acetate)
Workflow
References
The Lynchpin of Etodolac Synthesis: A Technical Guide to 7-Ethyltryptophol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 7-ethyltryptophol, the pivotal intermediate in the production of the non-steroidal anti-inflammatory drug (NSAID), Etodolac. This document details various synthetic methodologies, presents comparative quantitative data, and offers detailed experimental protocols. Furthermore, it elucidates the synthetic pathway and the mechanism of action of Etodolac through schematic diagrams.
Introduction to 7-Ethyltryptophol in Etodolac Synthesis
Etodolac, a widely used NSAID for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis, is synthesized through a multi-step process where 7-ethyltryptophol serves as the key building block.[1][2][3] The efficiency of the overall synthesis of Etodolac is heavily reliant on the successful and high-yield production of this crucial intermediate.[4] 7-Ethyltryptophol, chemically known as 2-(7-ethyl-1H-indol-3-yl)ethanol, provides the core indole structure necessary for the final drug molecule.[5]
The most prevalent and industrially significant method for synthesizing 7-ethyltryptophol is the Fischer indole synthesis. This reaction typically involves the condensation of 2-ethylphenylhydrazine with a suitable four-carbon synthon, most commonly 2,3-dihydrofuran or 4-hydroxybutyraldehyde, under acidic conditions. Various modifications to this core methodology have been developed to improve yield, purity, and scalability, focusing on optimizing catalysts, solvents, and reaction conditions.
Synthesis of 7-Ethyltryptophol: A Comparative Analysis
The synthesis of 7-ethyltryptophol has been approached through several routes, with the Fischer indole synthesis being the most extensively studied and optimized. This section provides a comparative summary of the quantitative data from different synthetic strategies.
Fischer Indole Synthesis: Catalyst and Solvent Effects
The choice of acid catalyst and solvent system significantly impacts the yield and purity of 7-ethyltryptophol in the Fischer indole synthesis. The following table summarizes the conversion rates and yields obtained with various catalysts and solvent mixtures.
| Catalyst | Solvent System (1:1 v/v) | Conversion (%) | Yield (%) | Reference |
| HCl | H₂O-Dioxane | 45.33 | - | |
| H₂SO₄ | H₂O-Dioxane | 65.03 | - | **** |
| CH₃COOH | H₂O-Dioxane | 38.21 | - | |
| Amberlyst-15 | H₂O-Dioxane | 6.02 | - | |
| Amberlite-120 | H₂O-Dioxane | 16.02 | - | |
| H₂SO₄ | H₂O-CH₃CN | 60.43 | - | |
| H₂SO₄ | H₂O-THF | 62.23 | - | |
| H₂SO₄ | H₂O-Ethanol | 70.99 | - | |
| H₂SO₄ | H₂O-DMAc | 86.94 | 75 | **** |
| H₂SO₄ | H₂O-IPA | 73.88 | - | |
| H₂SO₄ | H₂O-Methanol | 84.2 | - |
As evidenced by the data, the use of sulfuric acid as a catalyst in a 1:1 mixture of N,N-dimethylacetamide (DMAc) and water provides the highest conversion and yield.
Physical and Chemical Properties of 7-Ethyltryptophol
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅NO | |
| Molecular Weight | 189.25 g/mol | |
| Melting Point | 44-45 °C | |
| Boiling Point | 377.8±27.0 °C (Predicted) | |
| Appearance | White to Pale Beige Crystalline Powder | |
| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of 7-ethyltryptophol and its subsequent conversion to Etodolac.
Synthesis of 7-Ethyltryptophol via Fischer Indole Synthesis
This protocol is based on an optimized procedure utilizing sulfuric acid and a DMAc-water solvent system.
Materials:
-
1-(2-ethylphenyl)hydrazine hydrochloride
-
2,3-dihydrofuran
-
Sulfuric acid (H₂SO₄)
-
N,N-dimethylacetamide (DMAc)
-
Water
-
Ethyl acetate (EtOAc)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 1-(2-ethylphenyl)hydrazine hydrochloride (100 g, 0.581 mol) and sulfuric acid (39.8 g, 0.407 mol) in a 1:1 mixture of DMAc and water (2000 mL).
-
Heat the stirred solution to 80°C.
-
Add 2,3-dihydrofuran (40.7 g, 0.581 mol) dropwise to the reaction mixture while maintaining the temperature at 80°C.
-
After the addition is complete, maintain the reaction mixture at 80°C for 2-3 hours. Monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 1000 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield crude 7-ethyltryptophol.
-
The crude product can be purified by crystallization from a suitable solvent system such as toluene and hexane to yield a pure, free-flowing solid.
Conversion of 7-Ethyltryptophol to Etodolac
This protocol describes the acid-catalyzed reaction of 7-ethyltryptophol with methyl 3-oxopentanoate, followed by hydrolysis.
Materials:
-
7-Ethyltryptophol
-
Methyl 3-oxopentanoate
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Methanol
-
Apolar solvent (e.g., toluene)
-
Aqueous base (e.g., NaOH or KOH)
Procedure:
-
Dissolve 7-ethyltryptophol (5 g, 20.9 mmol of pure) in methanol (12 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add methyl 3-oxopentanoate (2.89 mL, 23 mmol) to the cooled solution.
-
Gradually add a molar equivalent of concentrated sulfuric acid or hydrochloric acid while maintaining the temperature between 0 and 5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the formation of the etodolac methyl ester intermediate by HPLC.
-
Upon completion of the esterification, the reaction mixture is concentrated to remove methanol.
-
The residue is then subjected to alkaline hydrolysis by adding an aqueous solution of sodium hydroxide or potassium hydroxide and heating the mixture.
-
After hydrolysis is complete, the solution is cooled and acidified with a mineral acid to precipitate Etodolac.
-
The precipitated solid is collected by filtration, washed with water, and dried to afford the final product.
Visualizing the Core Processes
The following diagrams illustrate the synthetic pathway to Etodolac and its mechanism of action.
Synthetic Pathway of Etodolac
Caption: Synthetic route to Etodolac highlighting the key intermediate, 7-ethyltryptophol.
Mechanism of Action of Etodolac
Caption: Etodolac's mechanism of action via preferential inhibition of the COX-2 enzyme.
Etodolac exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes. It shows a preferential inhibition of COX-2 over COX-1. The COX-2 enzyme is primarily responsible for the synthesis of prostaglandins that mediate inflammation, pain, and fever. By blocking the active site of COX-2, Etodolac prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.
References
Methodological & Application
Application Note and Protocol: Quantitative Analysis of (R)-Etodolac and (S)-Etodolac in Human Plasma using (R)-Etodolac-d4 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Etodolac is a non-steroidal anti-inflammatory drug (NSAID) that is clinically used as a racemic mixture of its two enantiomers, (R)-Etodolac and (S)-Etodolac. The pharmacological activity is primarily attributed to the (S)-enantiomer. Consequently, a stereospecific quantitative assay is crucial for pharmacokinetic and pharmacodynamic studies. This application note presents a proposed robust and sensitive LC-MS/MS method for the simultaneous quantification of (R)-Etodolac and (S)-Etodolac in human plasma. The method employs a stable isotope-labeled internal standard, (R)-Etodolac-d4, to ensure high accuracy and precision, which is the gold standard in quantitative bioanalysis.
The use of a deuterated internal standard like this compound is ideal as it shares very similar physicochemical properties with the analyte, leading to comparable behavior during sample extraction, chromatography, and ionization. This minimizes variability and matrix effects, resulting in reliable quantification.
Experimental Protocols
This section details the proposed methodology for the analysis of etodolac enantiomers using this compound as an internal standard. The protocol is adapted from established and validated methods for etodolac analysis[1][2][3].
1. Materials and Reagents
-
(R)-Etodolac and (S)-Etodolac reference standards
-
This compound (Internal Standard, IS)
-
HPLC-grade acetonitrile, methanol, n-hexane, and ethyl acetate
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Deionized water (18.2 MΩ·cm)
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of (R)-Etodolac, (S)-Etodolac, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of (R)-Etodolac and (S)-Etodolac in a 50:50 (v/v) mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in a 50:50 (v/v) mixture of methanol and water.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 200 µL of n-hexane:ethyl acetate (90:10, v/v) as the extraction solvent.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The proposed MRM transition for this compound is based on a +4 Da mass shift from the unlabeled compound.
-
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| (R)-Etodolac & (S)-Etodolac | 286.1 | 242.1 |
| This compound (IS) | 290.1 | 246.1 |
Data Presentation
The following table summarizes the expected quantitative performance of this method, based on previously validated assays for etodolac.
| Validation Parameter | Expected Performance |
| Linearity Range | 1 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1-5 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Etodolac.
Caption: Simplified signaling pathway of Etodolac's mechanism of action.
References
Application Note: Quantification of Etodolac in Human Plasma using (R)-Etodolac-d4 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Etodolac is a non-steroidal anti-inflammatory drug (NSAID) widely used for managing pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[1][2][3][4][5] It is a racemic mixture of (-)-(R)- and (+)-(S)-enantiomers, with the (S)-enantiomer being primarily responsible for the therapeutic effects through the inhibition of cyclooxygenase-2 (COX-2). Accurate and reliable quantification of etodolac in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of etodolac in human plasma. The method employs (R)-Etodolac-d4, a stable isotope-labeled derivative of etodolac, as the internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response.
Principle of Internal Standard Quantification
The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis. The internal standard, this compound, is chemically identical to the analyte, etodolac, but has a different mass due to the incorporation of four deuterium atoms. This ensures that it co-elutes with the analyte and experiences similar ionization and matrix effects, allowing for accurate correction. The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard.
Caption: Logic of using an internal standard for quantification.
Experimental Protocols
Materials and Reagents
-
Analytes: Etodolac reference standard, this compound internal standard.
-
Solvents: HPLC-grade acetonitrile, methanol, and water. Formic acid and ammonium formate.
-
Biological Matrix: Blank human plasma.
Preparation of Stock and Working Solutions
-
Etodolac Stock Solution (1 mg/mL): Accurately weigh 10 mg of etodolac and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the etodolac stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma sample (blank, calibration standard, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or HPLC vial.
-
Inject a portion of the supernatant into the LC-MS/MS system.
Instrumentation and Analytical Conditions
The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 5 mM Ammonium Formate in Water |
| Mobile Phase B | Methanol |
| Gradient | Isocratic or gradient elution (e.g., starting with 65% B) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Run Time | ~4 minutes |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Scan Type | MRM |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 4000 V |
Table 3: MRM Transitions for Etodolac and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Etodolac | 286.2 | 212.1 | 200 | -15 |
| This compound (IS) | 290.2 | 212.1 | 200 | -15 |
Note: The precursor ion for this compound is +4 Da compared to etodolac. The product ion is assumed to be the same, which is typical for stable isotope-labeled standards where the label is not on the fragmented moiety.
Method Validation and Performance
The method should be validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, and stability.
Table 4: Representative Method Performance Data
| Parameter | Result |
| Linearity Range | 1 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.996 |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Mean Recovery | > 90% |
Experimental Workflow Diagram
References
Application Notes and Protocols for (R)-Etodolac-d4 Stock Solution Preparation
Introduction
(R)-Etodolac-d4 is the deuterated form of the (R)-enantiomer of Etodolac, a nonsteroidal anti-inflammatory drug (NSAID). The incorporation of deuterium atoms creates a stable, heavier isotope-labeled compound that is invaluable for a variety of research applications, particularly in pharmacokinetic and metabolic studies. Its primary use is as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of Etodolac in biological samples.[1] This document provides a detailed protocol for the preparation of a stock solution of this compound, intended for researchers, scientists, and drug development professionals.
Etodolac exerts its therapeutic effects by inhibiting prostaglandin synthesis.[2][3] It shows a degree of selectivity for inhibiting cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1).[4][5] The (S)-enantiomer is the pharmacologically active form, while the (R)-enantiomer is inactive.
Quantitative Data Summary
The following table summarizes key quantitative information for Etodolac and its deuterated form. Data for the deuterated form is often analogous to the parent compound, especially concerning solubility in organic solvents.
| Parameter | Value | Reference |
| This compound | ||
| Molecular Formula | C₁₇H₁₇D₄NO₃ | |
| CAS Number | 1134124-17-6 | |
| Etodolac (non-deuterated) | ||
| Molecular Weight | 287.35 g/mol | |
| Solubility in DMSO | Soluble to 100 mM | |
| Solubility in Ethanol | Soluble to 100 mM | |
| Solubility in PBS (pH 7.2) | Approx. 0.25 mg/mL | |
| pKa | 4.65 | |
| Storage (solid) | Room temperature or +4°C | |
| Stability (solid) | ≥ 4 years |
Experimental Protocols
Materials and Equipment
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (≥99.5% purity)
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Calibrated micropipettes and sterile, disposable tips
-
Amber glass vials with Teflon-lined screw caps
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution in DMSO. Adjustments can be made based on the desired concentration and volume.
Step 1: Pre-preparation and Safety Precautions
-
Ensure all glassware is clean and dry to prevent contamination and degradation of the compound.
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE throughout the procedure. Deuterated compounds should be handled with the same care as their non-deuterated counterparts.
Step 2: Weighing the this compound
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation, as moisture can lead to isotopic exchange.
-
Calculate the required mass of this compound. The molecular weight will be slightly higher than the non-deuterated form due to the four deuterium atoms. Assuming the molecular weight of this compound is approximately 291.39 g/mol (287.35 + 4), for 1 mL of a 10 mM solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 291.39 g/mol * (1000 mg / 1 g) = 2.91 mg
-
-
Carefully weigh out the calculated amount of this compound onto a weighing paper or directly into a pre-tared amber glass vial.
Step 3: Dissolving the Compound
-
Add the appropriate volume of anhydrous DMSO (in this case, 1 mL) to the vial containing the weighed this compound.
-
Securely cap the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in an ultrasonic bath for 5-10 minutes.
Step 4: Storage of the Stock Solution
-
Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials.
-
For short-term storage (1-2 weeks), store the stock solution at 2-8°C.
-
For long-term storage, it is recommended to store the solution at -20°C or -80°C to minimize solvent evaporation and potential degradation.
-
Protect the solution from light by using amber vials and storing it in the dark.
Quality Control
-
The purity of the stock solution can be verified using methods such as LC-MS to confirm the mass of the deuterated compound and the absence of significant impurities.
-
¹H NMR can be used to assess the isotopic purity by quantifying any residual proton signals at the deuteration sites.
Visualizations
Signaling Pathway of Etodolac's Mechanism of Action
Etodolac, like other NSAIDs, primarily functions by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins from arachidonic acid. This inhibition reduces inflammation, pain, and fever. Etodolac exhibits a preference for COX-2.
Caption: Etodolac preferentially inhibits COX-2, reducing inflammatory prostaglandins.
Experimental Workflow: this compound as an Internal Standard
The primary application of a this compound stock solution is its use as an internal standard (IS) in quantitative bioanalysis. The workflow below illustrates this process.
Caption: Using this compound as an internal standard for quantitative analysis.
References
Application Notes and Protocols for the Enantioselective Analysis of Etodolac Using (R)-Etodolac-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etodolac is a non-steroidal anti-inflammatory drug (NSAID) that is administered as a racemic mixture of two enantiomers: (S)-etodolac and (R)-etodolac. The pharmacological activity of etodolac is primarily attributed to the (S)-enantiomer, which is a potent inhibitor of cyclooxygenase-2 (COX-2). The two enantiomers exhibit different pharmacokinetic profiles, with the (R)-enantiomer generally showing higher plasma concentrations than the (S)-enantiomer. This stereoselective disposition necessitates the use of enantioselective analytical methods to accurately characterize the pharmacokinetics and pharmacodynamics of each enantiomer. This document provides a detailed protocol for the enantioselective analysis of etodolac in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with (R)-Etodolac-d4 as the internal standard.
Principle
The method involves the separation of (S)-etodolac and (R)-etodolac using chiral chromatography followed by detection and quantification using tandem mass spectrometry. A deuterated internal standard, this compound, is used to ensure accuracy and precision by correcting for variations in sample preparation and instrument response.
Data Presentation
Table 1: LC-MS/MS Parameters for the Analysis of Etodolac Enantiomers
| Parameter | Setting |
| Liquid Chromatography | |
| HPLC System | Agilent 1200 Series or equivalent |
| Chiral Column | Chiralcel® OD-H, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Isopropanol:Hexane:Trifluoroacetic Acid (15:85:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
| Curtain Gas | 20 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| Collision Gas (CAD) | 6 psi |
| MRM Transitions | |
| (S)-Etodolac | 286.1 > 228.1 |
| (R)-Etodolac | 286.1 > 228.1 |
| This compound (IS) | 290.1 > 232.1 |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 2000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Experimental Protocols
Materials and Reagents
-
(S)-Etodolac and (R)-Etodolac reference standards (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
HPLC grade hexane, isopropanol, and methanol
-
Trifluoroacetic acid (TFA)
-
Methyl tert-butyl ether (MTBE)
-
Formic acid
-
Ultrapure water
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve (S)-etodolac, (R)-etodolac, and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the (S)- and (R)-etodolac stock solutions in methanol:water (50:50, v/v) to create calibration standards with concentrations ranging from 1 ng/mL to 2000 ng/mL.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (50:50, v/v).
-
QC Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 1500 ng/mL) in blank human plasma.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 25 µL of the IS working solution (100 ng/mL this compound) to each tube and vortex briefly.
-
Add 50 µL of 0.1 M formic acid and vortex.
-
Add 1 mL of MTBE, vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for the enantioselective analysis of etodolac.
Caption: Simplified metabolic pathway of etodolac enantiomers.
Application of (R)-Etodolac-d4 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide for the utilization of (R)-Etodolac-d4 as an internal standard in the pharmacokinetic analysis of etodolac. Etodolac, a nonsteroidal anti-inflammatory drug (NSAID), is administered as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer is responsible for the therapeutic activity, while the (R)-enantiomer is largely inactive but present in significantly higher concentrations in plasma[1][2]. Due to this stereoselective pharmacokinetic profile, it is crucial to employ enantioselective analytical methods to accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of each enantiomer.
Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS)[3]. They co-elute with the analyte and exhibit similar ionization characteristics, effectively compensating for variability in sample preparation and matrix effects[3]. This ensures the development of robust, accurate, and precise bioanalytical methods.
Pharmacokinetic Profile of Etodolac Enantiomers
Etodolac is well-absorbed orally, with peak plasma concentrations reached within 1 to 2 hours[1]. The drug is extensively metabolized in the liver, and its elimination half-life is approximately 6 to 8 hours for both enantiomers. A key feature of etodolac's pharmacokinetics is the pronounced stereoselectivity, with plasma concentrations of the inactive (R)-enantiomer being about 10-fold higher than those of the active (S)-enantiomer.
The following table summarizes key pharmacokinetic parameters for (R)- and (S)-etodolac in humans after oral administration of a racemic mixture.
Table 1: Pharmacokinetic Parameters of Etodolac Enantiomers in Humans
| Parameter | (R)-Etodolac | (S)-Etodolac | Reference |
| AUC (0-∞) (µg·h/mL) | 49.80 (300 mg dose) | 4.55 (300 mg dose) | |
| 63.90 (400 mg dose) | 6.00 (400 mg dose) | ||
| Cmax (mg/L) | 97 ± 14 (in rats) | 29 ± 6 (in rats) | |
| Tmax (h) | 4 ± 4 (in rats) | 3.3 ± 2.6 (in rats) | |
| t½ (h) | 19.4 ± 2.2 (in rats) | 18 ± 4 (in rats) | |
| CL/F (L/kg/h) | 0.0065 ± 0.0010 (in rats) | 0.030 ± 0.006 (in rats) |
Experimental Protocols
This section outlines a representative protocol for the quantitative analysis of etodolac enantiomers in human plasma using this compound as an internal standard with LC-MS/MS.
Materials and Reagents
-
(R)-Etodolac (analyte) reference standard
-
(S)-Etodolac (analyte) reference standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, deionized or Milli-Q
-
n-Hexane, HPLC grade
-
Ethyl acetate, HPLC grade
Preparation of Stock and Working Solutions
-
Analyte Stock Solutions (1 mg/mL): Accurately weigh and dissolve (R)-Etodolac and (S)-Etodolac in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) acetonitrile:water to create calibration curve standards and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation (Liquid-Liquid Extraction)
-
To 25 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (50 ng/mL this compound).
-
Vortex for 10 seconds.
-
Add 1 mL of n-hexane:ethyl acetate (95:5, v/v).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A suitable UHPLC or HPLC system.
-
Column: Chiralcel OD-H, 5 µm, 4.6 x 150 mm (or equivalent chiral column for enantioselective separation).
-
Mobile Phase: A suitable gradient or isocratic mixture of solvents such as acetonitrile and water with a modifier like formic acid to achieve separation of the enantiomers.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
MRM Transitions:
-
(R)- and (S)-Etodolac: m/z 286.2 > 242.2
-
This compound: m/z 290.2 > 246.2 (Predicted)
-
Note: The MRM transition for this compound is predicted based on the addition of 4 Da to the parent and likely fragment ions. This should be optimized during method development.
Visualizations
Experimental Workflow
Caption: Workflow for Plasma Sample Preparation.
Logical Relationship in Bioanalysis
Caption: Role of this compound in LC-MS/MS Bioanalysis.
References
Application Note: Quantitative Determination of Etodolac in Human Plasma by GC-MS Using a Deuterated Internal Standard
Abstract
This application note presents a detailed protocol for the quantitative analysis of etodolac in human plasma using gas chromatography-mass spectrometry (GC-MS). To ensure high accuracy and precision, a deuterated internal standard, (S)-etodolac-d4, is employed. The method involves solid-phase extraction (SPE) of etodolac and the internal standard from plasma, followed by derivatization to enhance volatility for GC-MS analysis. This robust and reliable method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
Etodolac is a non-steroidal anti-inflammatory drug (NSAID) widely used for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis. Accurate and reliable quantification of etodolac in biological matrices is crucial for pharmacokinetic and bioavailability studies. Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and selectivity for the analysis of drug molecules. However, due to the polar nature of etodolac's carboxylic acid group, derivatization is necessary to improve its volatility and chromatographic performance. The use of a stable isotope-labeled internal standard, such as etodolac-d4, is the gold standard for quantitative mass spectrometry as it effectively compensates for variations in sample preparation and instrument response.[1] This application note provides a comprehensive protocol for the determination of etodolac in human plasma using GC-MS with a deuterated internal standard.
Experimental
Materials and Reagents
-
Etodolac (analytical standard)
-
(S)-Etodolac-d4 (deuterated internal standard)[1]
-
Human plasma (drug-free)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Formic acid (88%)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Nitrogen gas (high purity)
Instrumentation
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
GC column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent)
-
SPE manifold
-
Centrifuge
-
Vortex mixer
-
Heating block
Standard Solutions Preparation
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of etodolac and 1 mg of (S)-etodolac-d4 into separate 10 mL and 1 mL volumetric flasks, respectively. Dissolve in and dilute to volume with methanol. Store at -20°C.
Working Standard Solutions: Prepare a series of working standard solutions of etodolac by serial dilution of the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Internal Standard Working Solution (10 µg/mL): Dilute the (S)-etodolac-d4 stock solution with methanol to achieve a final concentration of 10 µg/mL.
Sample Preparation and Extraction
-
Plasma Sample Preparation: Thaw frozen human plasma samples at room temperature. To a 1 mL aliquot of plasma in a centrifuge tube, add 50 µL of the 10 µg/mL (S)-etodolac-d4 internal standard working solution and vortex for 30 seconds.
-
Protein Precipitation: Add 2 mL of acetonitrile to the plasma sample, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 10% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 3 mL of ethyl acetate.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
To the dried extract, add 50 µL of ethyl acetate and 50 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes. Cool to room temperature before GC-MS analysis. Silylation of the carboxylic acid group of etodolac increases its volatility, making it suitable for GC analysis.[2][3]
Caption: Derivatization of Etodolac for GC-MS Analysis.
GC-MS Parameters
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp: 20°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Quantitative Analysis
The quantification of etodolac is performed by monitoring the characteristic ions of the silylated derivatives of etodolac and (S)-etodolac-d4. The peak area ratio of the analyte to the internal standard is used for calibration and quantification.
Results and Discussion
Mass Spectra and Selected Ions
The electron ionization mass spectra of the silylated derivatives of etodolac and (S)-etodolac-d4 are analyzed to select appropriate ions for quantification and confirmation. The molecular ion and characteristic fragment ions are chosen for SIM mode analysis to enhance sensitivity and selectivity.
| Compound | Derivative | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Etodolac | Trimethylsilyl (TMS) Ester | 359 (M+) | 214 |
| (S)-Etodolac-d4 | Trimethylsilyl (TMS) Ester | 363 (M+) | 218 |
| Table 1: Selected Ions for SIM Analysis of Silylated Etodolac and (S)-Etodolac-d4. |
Calibration Curve and Linearity
The calibration curve is constructed by plotting the peak area ratio of etodolac to (S)-etodolac-d4 against the concentration of etodolac. The method should demonstrate good linearity over the desired concentration range, typically from 10 ng/mL to 1000 ng/mL in plasma.
| Parameter | Value |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 3 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Table 2: Typical Method Validation Parameters. |
Precision and Accuracy
The precision of the method is evaluated by analyzing replicate samples at different concentrations (low, medium, and high) on the same day (intra-day precision) and on different days (inter-day precision). The accuracy is determined by comparing the measured concentration to the nominal concentration.
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low (30 ng/mL) | < 10% | < 15% | 90 - 110% |
| Medium (300 ng/mL) | < 10% | < 15% | 90 - 110% |
| High (800 ng/mL) | < 10% | < 15% | 90 - 110% |
| Table 3: Representative Precision and Accuracy Data. |
Workflow Diagram
Caption: Overall workflow for the GC-MS determination of etodolac.
Conclusion
The described GC-MS method utilizing a deuterated internal standard provides a sensitive, specific, and reliable approach for the quantification of etodolac in human plasma. The detailed protocol for sample preparation, derivatization, and GC-MS analysis, along with the representative quantitative data, demonstrates the suitability of this method for various research and clinical applications. The use of a stable isotope-labeled internal standard ensures high accuracy and mitigates potential matrix effects, making it a robust analytical solution for drug development professionals and researchers.
References
Application Note: Development and Validation of a UPLC-MS/MS Method for the Quantification of Etodolac in Human Plasma Using (R)-Etodolac-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of Etodolac in human plasma. The method utilizes (R)-Etodolac-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, followed by a rapid chromatographic separation. The method has been validated according to established bioanalytical method validation guidelines and is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Etodolac is a non-steroidal anti-inflammatory drug (NSAID) that exhibits anti-inflammatory, analgesic, and antipyretic properties. It is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins which mediate pain and inflammation.[1][2][3][4] Accurate and reliable quantification of Etodolac in biological matrices is crucial for pharmacokinetic and bioavailability studies. This application note provides a detailed protocol for a validated UPLC-MS/MS method for the analysis of Etodolac in human plasma, employing this compound as the internal standard for optimal quantitation.
Signaling Pathway of Etodolac
Etodolac exerts its therapeutic effect by inhibiting the cyclooxygenase (COX) enzyme, with a preference for the COX-2 isoform.[3] The COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. By blocking this pathway, Etodolac reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.
Figure 1: Mechanism of action of Etodolac in the arachidonic acid pathway.
Experimental Protocol
This protocol is based on a validated method for Etodolac in plasma and has been adapted for the use of this compound.
Materials and Reagents
-
Etodolac reference standard (purity >99%)
-
This compound (isotopic purity >99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
UPLC system: Waters ACQUITY UPLC or equivalent
-
Mass spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
UPLC Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Etodolac and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare working standard solutions of Etodolac by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to obtain concentrations for the calibration curve.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL.
-
Sample Preparation
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (100 ng/mL of this compound).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
UPLC Parameters:
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 3 minutes |
| Gradient Program: | |
| 0.00 min | 40% B |
| 0.50 min | 95% B |
| 2.00 min | 95% B |
| 2.10 min | 40% B |
| 3.00 min | 40% B |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions: | |
| Etodolac | 286.2 > 212.1 (Quantifier), 286.2 > 242.0 (Qualifier) |
| This compound | 290.2 > 216.1 (Predicted Quantifier) |
Note: The MRM transition for this compound is predicted based on the fragmentation of Etodolac and the addition of four deuterium atoms. This transition should be optimized during method development.
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Etodolac.
Figure 2: Experimental workflow for the UPLC-MS/MS analysis of Etodolac.
Method Validation Summary
The method was validated for linearity, sensitivity, precision, accuracy, recovery, and stability. The following tables summarize the quantitative data from a representative validation study of an Etodolac UPLC-MS/MS method.
Linearity and Sensitivity
| Parameter | Result |
| Calibration Curve Range | 1 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.996 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| LLOQ Precision (%CV) | < 15% |
| LLOQ Accuracy (% Bias) | ± 15% |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| LQC | 5 | 4.2 | -2.8 | 5.1 | -3.5 |
| MQC | 500 | 3.1 | 1.5 | 3.9 | 2.1 |
| HQC | 4000 | 2.5 | 3.2 | 3.3 | 4.0 |
Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 5 | 92.5 ± 4.1 | 95.1 ± 3.8 |
| MQC | 500 | 94.1 ± 3.5 | 96.3 ± 2.9 |
| HQC | 4000 | 93.8 ± 3.2 | 95.8 ± 3.1 |
Stability
| Stability Condition | Duration | LQC Stability (%) | HQC Stability (%) |
| Bench-top (Room Temperature) | 24 hours | 96.2 ± 3.7 | 97.1 ± 2.9 |
| Freeze-Thaw Cycles | 3 cycles | 94.8 ± 4.0 | 95.5 ± 3.3 |
| Long-term (-80°C) | 30 days | 95.1 ± 3.5 | 96.3 ± 2.8 |
| Post-preparative (Autosampler, 4°C) | 48 hours | 97.0 ± 2.9 | 98.2 ± 2.5 |
Conclusion
The UPLC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of Etodolac in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making the method well-suited for high-throughput bioanalysis in support of clinical and pharmacokinetic studies. The validation data demonstrates that the method meets the criteria for bioanalytical method validation as per regulatory guidelines.
References
- 1. Hydrogen/Deuterium and 16O/18O-Exchange Mass Spectrometry Boosting the Reliability of Compound Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Supporting non-target identification by adding hydrogen deuterium exchange MS/MS capabilities to MetFrag - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Plasma Sample Preparation of (R)-Etodolac-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of plasma samples for the quantitative analysis of (R)-Etodolac-d4, a deuterated internal standard for the non-steroidal anti-inflammatory drug, Etodolac. The selection of an appropriate sample preparation technique is critical for accurate and robust bioanalytical methods. This guide outlines three commonly employed techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), offering a comparative overview to aid in method selection and implementation.
Introduction to Sample Preparation Techniques
Effective sample preparation is paramount in bioanalysis to remove interfering substances from the biological matrix, such as proteins and phospholipids, which can suppress ionization in mass spectrometry and compromise analytical accuracy. The choice of technique depends on the analyte's properties, the required limit of quantification, sample throughput needs, and the available instrumentation.
-
Protein Precipitation (PPT): A straightforward and rapid method involving the addition of an organic solvent to precipitate plasma proteins. While simple, it may result in a less clean extract compared to other techniques.
-
Liquid-Liquid Extraction (LLE): A technique that separates the analyte from the plasma matrix based on its differential solubility in two immiscible liquid phases. LLE can provide a cleaner sample than PPT but is more labor-intensive.
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte from the plasma matrix. SPE can yield the cleanest extracts and is amenable to automation, making it suitable for high-throughput applications.
Comparative Analysis of Sample Preparation Techniques
The following table summarizes the quantitative performance of the three sample preparation techniques for the analysis of Etodolac in plasma. While specific data for this compound is limited, the data for Etodolac provides a strong indication of the expected performance.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | > 80% (for a general drug cocktail using Acetonitrile)[1][2][3] | High (Solvent-dependent) | High and reproducible |
| Matrix Effect | Can be significant | Reduced compared to PPT | Minimal |
| Cleanliness of Extract | Moderate | Good | Excellent |
| Speed | Fast | Moderate | Slower (can be automated) |
| Cost per Sample | Low | Low to Moderate | High |
| Suitability | High-throughput screening, rapid analysis | Methods requiring cleaner samples than PPT | Low-level quantification, high-selectivity assays |
Experimental Protocols
Protein Precipitation (PPT) Protocol
This protocol describes a general protein precipitation method using acetonitrile, which has been shown to be effective for plasma sample preparation.[1][2]
Materials:
-
Human plasma containing this compound
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
The supernatant is now ready for direct injection into the LC-MS/MS system or for further processing (e.g., evaporation and reconstitution).
Protein Precipitation Workflow
Caption: Workflow for Protein Precipitation.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is based on a method developed for the enantioselective analysis of Etodolac in human plasma.
Materials:
-
Human plasma containing this compound
-
n-hexane, HPLC grade
-
Ethyl acetate, HPLC grade
-
Extraction solvent: n-hexane:ethyl acetate (95:5, v/v)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
Solvent evaporator
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 1 mL of the extraction solvent (n-hexane:ethyl acetate, 95:5) to the plasma sample.
-
Vortex the mixture vigorously for 2 minutes to ensure complete extraction.
-
Centrifuge the tube at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solvent.
-
The sample is now ready for injection into the LC-MS/MS system.
Liquid-Liquid Extraction Workflow
Caption: Workflow for Liquid-Liquid Extraction.
Solid-Phase Extraction (SPE) Protocol
This protocol is based on a method utilizing C18 cartridges for the extraction of Etodolac from plasma.
Materials:
-
Human plasma containing this compound
-
C18 SPE cartridges
-
Methanol, HPLC grade
-
Deionized water
-
Washing solution: Water:Methanol (95:5, v/v)
-
Elution solvent: Methanol
-
SPE manifold
-
Solvent evaporator
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Loading: Load 100 µL of the plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of the washing solution (Water:Methanol, 95:5) to remove polar interferences.
-
Elution: Elute the analyte from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the reconstitution solvent.
-
The sample is now ready for injection into the LC-MS/MS system.
Solid-Phase Extraction Workflow
Caption: Workflow for Solid-Phase Extraction.
Conclusion
The choice of sample preparation method for this compound in plasma will significantly impact the quality and reliability of the analytical results. Protein precipitation offers a rapid and simple approach suitable for high-throughput environments where a less clean sample is acceptable. Liquid-liquid extraction provides a cleaner extract and is a good balance between speed and cleanliness. Solid-phase extraction is the most selective method, yielding the cleanest samples and is ideal for methods requiring low detection limits and high precision, with the added benefit of being automatable. The protocols provided herein serve as a starting point for method development and should be further optimized and validated for specific analytical requirements.
References
Troubleshooting & Optimization
minimizing deuterium exchange in (R)-Etodolac-d4 solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing deuterium exchange in (R)-Etodolac-d4 solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for this compound?
A1: Deuterium exchange is a chemical process where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, such as from a protic solvent. For this compound, which is used as an internal standard in quantitative analysis, deuterium exchange can compromise the isotopic purity of the compound. This can lead to inaccurate and unreliable results in techniques like mass spectrometry, as the mass of the internal standard changes.
Q2: Which positions on the this compound molecule are most susceptible to deuterium exchange?
A2: The most acidic proton in the Etodolac molecule is on the carboxylic acid group. This position is highly susceptible to rapid exchange with protons from any protic solvent. While commercially available this compound is designed to have deuterium labels on stable positions (likely on the ethyl groups or the core ring structure), exposure to harsh acidic or basic conditions, or high temperatures, can potentially promote exchange at other less reactive sites.
Q3: What are the primary factors that promote deuterium exchange in this compound solutions?
A3: The main factors that can induce deuterium exchange are:
-
Protic Solvents: Solvents with exchangeable protons, such as water, methanol, and ethanol, are the primary source of hydrogen for exchange.
-
pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms, particularly those on carbon atoms adjacent to carbonyl groups or on aromatic rings.
-
Temperature: Higher temperatures can provide the necessary activation energy for deuterium exchange to occur, even at less reactive positions.
-
Catalysts: The presence of certain metals or enzymes can facilitate deuterium exchange.
Q4: How can I detect if deuterium exchange has occurred in my this compound solution?
A4: The most common methods for detecting and quantifying deuterium exchange are:
-
Mass Spectrometry (MS): A shift in the molecular weight of this compound can indicate the loss of deuterium atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can show the appearance of proton signals at positions that should be deuterated, while 2H NMR will show a decrease in the corresponding deuterium signals.
Troubleshooting Guides
Issue 1: Gradual loss of isotopic purity in this compound stock solutions over time.
-
Possible Cause: Storage in a protic solvent or exposure to atmospheric moisture.
-
Solution:
-
Prepare stock solutions in anhydrous aprotic solvents such as acetonitrile, DMSO, or ethyl acetate.
-
Store stock solutions in tightly sealed vials, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Use vials with PTFE-lined caps to prevent moisture ingress.
-
For long-term storage, aliquot the stock solution into smaller, single-use vials to minimize repeated opening and exposure to air.
-
Issue 2: Inconsistent results in bioanalytical assays using this compound as an internal standard.
-
Possible Cause: Deuterium exchange occurring during sample preparation or analysis.
-
Solution:
-
Minimize the time the this compound is in contact with aqueous or protic environments.
-
If possible, adjust the pH of the sample matrix to be as close to neutral as the assay allows.
-
Keep samples cool throughout the preparation and analysis process to reduce the rate of any potential exchange.
-
Evaluate the stability of this compound in your specific sample matrix by incubating it for varying amounts of time and analyzing for deuterium loss.
-
Issue 3: Complete loss of deuterium from this compound after exposure to certain experimental conditions.
-
Possible Cause: Exposure to strong acids or bases. Studies on Etodolac have shown it degrades significantly under strong acidic conditions.
-
Solution:
-
Avoid exposing this compound solutions to strong acids (e.g., 5 M HCl) or bases (e.g., 5 M NaOH), especially at elevated temperatures.
-
If pH adjustment is necessary, use weaker acids or bases and keep the concentration as low as possible.
-
Neutralize any acidic or basic samples containing this compound as quickly as possible.
-
Data Presentation
Table 1: Recommended Solvents for this compound Solutions
| Solvent Type | Recommended Solvents | Rationale |
| Aprotic | Acetonitrile, DMSO, Ethyl Acetate | Lacks exchangeable protons, minimizing the risk of deuterium exchange. |
| Protic | Methanol-d4, Water (D₂O) | Use deuterated protic solvents if required for solubility or the experimental protocol to maintain isotopic integrity. |
Table 2: Influence of pH on Etodolac Stability and Potential for Deuterium Exchange
| Condition | Stability of Etodolac | Potential for Deuterium Exchange | Recommendation |
| Strongly Acidic (pH < 2) | Low | High | Avoid prolonged exposure. Neutralize promptly. |
| Weakly Acidic to Neutral (pH 4-7.5) | High | Low | Optimal pH range for handling and storing this compound solutions. |
| Weakly to Strongly Basic (pH > 8) | Moderate | Moderate to High | Use caution and minimize exposure time. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous aprotic solvent (e.g., acetonitrile, HPLC grade)
-
Volumetric flask
-
Analytical balance
-
Inert gas (argon or nitrogen)
-
-
Procedure:
-
Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound accurately.
-
Transfer the solid to the volumetric flask.
-
Under a gentle stream of inert gas, add a small amount of the anhydrous aprotic solvent to dissolve the solid.
-
Once dissolved, bring the solution to the final volume with the solvent.
-
Cap the flask tightly and mix thoroughly.
-
Transfer the solution to a storage vial with a PTFE-lined cap, purge the headspace with inert gas, and seal tightly.
-
Store at the recommended temperature (typically 2-8°C for short-term and -20°C for long-term storage).
-
Protocol 2: Monitoring Deuterium Exchange using LC-MS
-
Objective: To assess the stability of this compound in a specific solution over time.
-
Procedure:
-
Prepare a solution of this compound in the test solvent (e.g., mobile phase, sample matrix).
-
Divide the solution into several aliquots in tightly sealed vials.
-
Store the vials under the desired experimental conditions (e.g., room temperature, 4°C, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial for analysis.
-
Analyze the sample by LC-MS, monitoring for the parent ion of this compound and any potential ions corresponding to the loss of one or more deuterium atoms.
-
Quantify the peak areas of the different isotopic forms to determine the rate and extent of deuterium exchange.
-
Mandatory Visualization
Caption: Structure of (R)-Etodolac with key protons highlighted for exchange potential.
Caption: Recommended workflow for handling this compound to minimize deuterium exchange.
Technical Support Center: Addressing Matrix Effects with (R)-Etodolac-d4 in Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (R)-Etodolac-d4 as a stable isotope-labeled internal standard (SIL-IS) to mitigate matrix effects in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in bioanalysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[1] This can result in either ion suppression (decreased signal) or ion enhancement (increased signal), which can negatively impact the accuracy, precision, and sensitivity of a bioanalytical method.[1][2] Common sources of matrix effects in biological samples include salts, phospholipids, proteins, and anticoagulants.[2][3]
Q2: How does this compound help address matrix effects?
A2: this compound is a deuterated form of Etodolac, making it a stable isotope-labeled internal standard (SIL-IS). SIL-IS are considered the gold standard for compensating for matrix effects in LC-MS/MS analysis. Because this compound is chemically and physically almost identical to the non-labeled analyte, it co-elutes and experiences nearly the same degree of ionization suppression or enhancement. By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: For which types of analytes is this compound a suitable internal standard?
A3: this compound is structurally similar to many non-steroidal anti-inflammatory drugs (NSAIDs) and other acidic drugs, making it a potentially suitable internal standard for their analysis. Its physicochemical properties, such as its pKa of 4.65, allow it to track the behavior of other acidic compounds during sample extraction and chromatographic separation. For example, non-deuterated Etodolac has been successfully used as an internal standard for the simultaneous analysis of Aceclofenac and Thiocolchicoside.
Q4: Can this compound completely eliminate matrix effects?
A4: While highly effective, SIL-IS like this compound may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic separation between the deuterated internal standard and the analyte. If this separation causes them to elute in regions with different levels of ion suppression, it can lead to inaccurate quantification. This is known as differential matrix effect. Therefore, it is crucial to verify the co-elution of the analyte and this compound during method development.
Q5: What are the key physicochemical properties of Etodolac?
A5: Understanding the properties of Etodolac is crucial for method development. Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₇H₂₁NO₃ |
| Molecular Weight | 287.35 g/mol |
| pKa | 4.65 |
| Solubility | Insoluble in water; soluble in alcohols, chloroform, DMSO |
(Data sourced from PubChem CID 3308 and other scientific reviews)
Troubleshooting Guide
This guide addresses common issues encountered when using this compound as an internal standard.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor reproducibility of the analyte/(R)-Etodolac-d4 peak area ratio. | 1. Inconsistent sample preparation. 2. Variability in injection volume. 3. Instability of the analyte or this compound in the matrix or final extract. 4. Inconsistent mixing of the internal standard with the sample. | 1. Ensure consistent and precise execution of the sample preparation protocol. 2. Check the autosampler for proper function and ensure no air bubbles are in the syringe. 3. Perform stability studies of the analyte and this compound in the biological matrix and processed samples under the storage and analytical conditions. 4. Ensure thorough vortexing after adding the this compound solution to the sample. |
| Analyte and this compound do not co-elute. | 1. Isotope Effect: The deuterium atoms in this compound can slightly alter its retention time compared to the non-labeled analyte. 2. Chromatographic Conditions: The chosen column and mobile phase may not be optimal for ensuring co-elution. | 1. This is an inherent property. If the separation is minor and does not lead to differential matrix effects, it may be acceptable. 2. Modify the chromatographic gradient, mobile phase composition, or try a different column chemistry to achieve co-elution. |
| Unexpectedly high or low analyte concentrations. | 1. Interference: An endogenous matrix component may be co-eluting and interfering with the analyte or this compound signal. 2. Cross-contamination: Carryover from a high-concentration sample to a subsequent low-concentration sample. 3. Incorrect this compound Concentration: The concentration of the internal standard spiking solution may be incorrect. | 1. Check for interfering peaks in blank matrix samples. If present, improve sample cleanup or modify the chromatographic method for better separation. 2. Optimize the autosampler wash procedure and inject blank samples after high-concentration samples to assess carryover. 3. Prepare a fresh this compound spiking solution and re-verify its concentration. |
| High variability in this compound peak area across the analytical run. | 1. Inconsistent Matrix Effects: Significant sample-to-sample variation in matrix components. 2. Instrument Instability: Fluctuations in the mass spectrometer's performance. 3. Inconsistent Sample Processing: Errors during sample extraction leading to variable recovery of the internal standard. | 1. While this compound is designed to compensate for this, extreme variations may still impact performance. Evaluate the need for a more effective sample cleanup procedure. 2. Monitor system suitability parameters and perform instrument maintenance as needed. 3. Review and reinforce consistent execution of the sample preparation protocol. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol describes a standard procedure to quantitatively assess matrix effects using a post-extraction spike method.
1. Preparation of Sample Sets:
-
Set A (Neat Solution): Prepare a solution containing the analyte and this compound at a known concentration in the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix through the entire sample preparation procedure. In the final step, spike the extracted matrix with the analyte and this compound to the same concentration as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix with the analyte and this compound at the same concentration as in Set A before starting the sample preparation procedure. Process these samples.
2. LC-MS/MS Analysis:
-
Analyze all three sets of prepared samples using the developed LC-MS/MS method.
3. Data Calculation and Interpretation:
The following table outlines the calculations and interpretation of the results.
| Parameter | Formula | Interpretation |
| Matrix Factor (MF) | (Peak Area in Set B) / (Peak Area in Set A) | An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression. An MF > 1 indicates ion enhancement. |
| Recovery (RE) | (Peak Area in Set C) / (Peak Area in Set B) | Measures the efficiency of the extraction process. |
| Internal Standard Normalized Matrix Factor (IS-Normalized MF) | (Matrix Factor of Analyte) / (Matrix Factor of this compound) | A value close to 1 indicates that this compound is effectively compensating for the matrix effect. |
Protocol 2: Example Sample Preparation (Protein Precipitation)
This is a general protein precipitation protocol that can be adapted for the analysis of various analytes using this compound.
-
To 100 µL of plasma sample, add 25 µL of the this compound working solution in methanol.
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 5 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Principle of matrix effect correction using a stable isotope-labeled internal standard.
Caption: Troubleshooting workflow for poor analyte/IS ratio reproducibility.
References
Technical Support Center: Optimizing Mass Spectrometer Parameters for (R)-Etodolac-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometer parameters for the analysis of (R)-Etodolac-d4.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound?
A1: For this compound, which has a molecular weight of approximately 291.38 g/mol , the expected precursor ion in negative electrospray ionization (ESI) mode would be the deprotonated molecule, [M-H]-, at m/z 290.4. The product ions will depend on the location of the deuterium labels. Based on the known fragmentation of unlabeled Etodolac (precursor m/z 286.2), which fragments to product ions such as m/z 212.1 and 242, the corresponding product ions for the d4 version would be approximately 4 mass units higher if the deuterium atoms are on the fragmented portion of the molecule.[1][2] Therefore, potential product ions for this compound to investigate would be m/z 216.1 and 246.0.
Q2: Why is my deuterated internal standard, this compound, showing a poor signal or no signal at all?
A2: Low or no signal from a deuterated internal standard can be caused by several factors:
-
Incorrect concentration: Verify the concentration of your working solution.
-
Degradation: Ensure the standard has been stored correctly and prepare a fresh stock solution if necessary.
-
Inefficient ionization: The mass spectrometer's source parameters may not be optimal for this compound.
-
Instrument calibration: The instrument may require tuning and calibration.
Q3: My this compound peak is showing up at a slightly different retention time than the unlabeled (R)-Etodolac. Is this normal?
A3: Yes, this is a known phenomenon called the "deuterium isotope effect." Deuterated compounds can sometimes elute slightly earlier from a chromatography column than their non-deuterated counterparts. While usually minor, this can be significant if it leads to differential matrix effects between the analyte and the internal standard. If the separation is problematic, you may need to adjust your chromatographic conditions to achieve better co-elution.
Q4: I am concerned about hydrogen-deuterium (H/D) exchange with my this compound standard. How can I check for this?
A4: H/D exchange can occur if the deuterium atoms are in labile positions and can exchange with protons from the solvent or matrix. To check for this, you can incubate the this compound standard in your sample matrix or mobile phase for a period of time and then analyze the sample. If you observe an increase in the signal of the unlabeled Etodolac over time, it may indicate that H/D exchange is occurring. Choosing a standard with deuterium labels on stable positions, such as an aromatic ring, can minimize this issue.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Low Signal Intensity or High Background Noise
-
Potential Cause: Sub-optimal mass spectrometer source parameters.
-
Troubleshooting Steps:
-
Infuse the Analyte: Directly infuse a solution of this compound into the mass spectrometer to optimize the source parameters without chromatographic interference.
-
Optimize Capillary Voltage: Vary the capillary voltage to find the setting that produces the highest and most stable signal.
-
Adjust Gas Flows: Optimize the nebulizer and drying gas flows to ensure efficient desolvation of the analyte.
-
Optimize Temperatures: Adjust the drying gas and source temperatures to maximize signal intensity.
-
Check for Contamination: A dirty ion source can lead to high background noise. Follow the manufacturer's instructions for cleaning the source.
-
Issue 2: Inconsistent or Irreproducible Results
-
Potential Cause: Matrix effects or instability of the analyte/internal standard.
-
Troubleshooting Steps:
-
Evaluate Matrix Effects: Prepare samples by spiking this compound into both a clean solvent and an extracted blank matrix. A significant difference in signal intensity between the two indicates the presence of matrix effects.
-
Improve Sample Preparation: If matrix effects are present, consider a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE).
-
Check for H/D Exchange: As mentioned in the FAQs, verify the stability of the deuterated standard in your analytical conditions.
-
Ensure Co-elution: Adjust your chromatography to ensure the analyte and internal standard elute as close together as possible to experience similar matrix effects.
-
Quantitative Data Summary
The following table summarizes typical mass spectrometer parameters for the analysis of Etodolac and the predicted parameters for this compound. Note that these are starting points and should be optimized for your specific instrument and experimental conditions.
| Parameter | Etodolac | This compound (Predicted) |
| Ionization Mode | Negative ESI | Negative ESI |
| Precursor Ion (m/z) | 286.2 | 290.4 |
| Product Ion 1 (m/z) | 212.1 | 216.1 (to be confirmed) |
| Product Ion 2 (m/z) | 242.0 | 246.0 (to be confirmed) |
| Collision Energy (V) | 15 - 25 | 15 - 25 (to be optimized) |
| Capillary Voltage (V) | 3500 - 4500 | 3500 - 4500 |
| Nebulizer Pressure (psi) | 30 - 50 | 30 - 50 |
| Drying Gas Flow (L/min) | 8 - 12 | 8 - 12 |
| Drying Gas Temp (°C) | 300 - 350 | 300 - 350 |
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters for this compound
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Tune for Precursor Ion: In full scan mode, identify the deprotonated precursor ion at m/z 290.4.
-
Optimize Source Parameters: While monitoring the precursor ion, adjust the capillary voltage, nebulizer pressure, drying gas flow, and temperature to maximize the signal intensity.
-
Fragment the Precursor Ion: Switch to product ion scan mode and select m/z 290.4 as the precursor.
-
Optimize Collision Energy: Ramp the collision energy (e.g., from 5 to 40 V) to identify the energy that produces the most abundant and stable product ions.
-
Select Product Ions: Identify the most intense and specific product ions for use in Multiple Reaction Monitoring (MRM) mode.
-
Set up MRM Transitions: Create an MRM method using the optimized precursor and product ions and their corresponding collision energies.
Visualizations
Caption: Workflow for optimizing MS parameters for this compound.
Caption: Decision tree for troubleshooting low signal intensity.
References
troubleshooting poor chromatographic peak shape of (R)-Etodolac-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor chromatographic peak shapes specifically for (R)-Etodolac-d4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its peak shape important?
(S)-Etodolac-d4 is the deuterium-labeled form of (S)-Etodolac. Deuterated compounds are commonly used as internal standards in quantitative analysis by techniques like LC-MS because they are chemically identical to the analyte but have a different mass. An ideal chromatographic peak should be symmetrical (Gaussian), as poor peak shape can negatively impact the accuracy and precision of integration, leading to unreliable quantitative results.[1]
Q2: What are the most common causes of poor peak shape for this compound?
The most common causes include:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns, can cause peak tailing.[1][2]
-
Column Overload: Injecting too high a concentration or volume of the sample can lead to peak fronting or tailing.[2][3]
-
Mobile Phase Issues: An inappropriate mobile phase pH, incorrect composition, or insufficient buffering can all lead to distorted peaks. The pH of the mobile phase plays an important role in improving the tailing factor.
-
Column Degradation: Contamination, void formation at the column inlet, or degradation of the stationary phase can result in peak splitting or tailing.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, especially for early eluting peaks.
Troubleshooting Guides for Poor Peak Shape
Issue 1: Peak Tailing
Peak tailing is observed when the latter half of the peak is broader than the front half.
Is the tailing observed for all peaks or just this compound?
-
All Peaks: This often points to a physical or system-wide issue.
-
Blocked Frit/Column Contamination: Debris from the sample or system can block the column inlet frit. Try back-flushing the column. If this doesn't work, the column may need replacement.
-
Column Void: A void at the head of the column can cause peak distortion. Replacing the column is the most reliable solution.
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. Ensure all connections are secure and tubing is as short as possible.
-
-
Only this compound (or specific peaks): This usually indicates a chemical interaction issue.
-
Secondary Silanol Interactions: Etodolac has functional groups that can interact with acidic silanol groups on the silica support.
-
Solution 1: Lower Mobile Phase pH: Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase (e.g., 0.1%). This can suppress the ionization of silanol groups, reducing secondary interactions.
-
Solution 2: Increase Buffer Concentration: If using a buffered mobile phase, increasing the buffer concentration can help mask residual silanol interactions.
-
-
Mass Overload: The concentration of this compound may be too high.
-
Solution: Dilute the sample and reinject. If the peak shape improves, this indicates mass overload.
-
-
Issue 2: Peak Fronting
Peak fronting, where the initial part of the peak is sloped, is less common than tailing.
Common Causes & Solutions:
-
Sample Overload: Similar to tailing, injecting too much sample can also cause fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Sample Solvent Incompatibility: The sample is dissolved in a solvent stronger than the mobile phase.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible.
-
-
Low Column Temperature:
-
Solution: Increase the column temperature. This can improve peak symmetry but may affect retention time and resolution.
-
Issue 3: Split Peaks
Split peaks can appear as two distinct peaks or a "shouldered" peak.
Common Causes & Solutions:
-
Contamination or Blockage: A partially blocked frit or contamination at the head of the column can disrupt the sample band.
-
Solution: Replace the guard column if one is in use. If the problem persists, try back-flushing the analytical column. If that fails, the column may need to be replaced.
-
-
Sample Injection Issues:
-
Solution 1: Check Injection Solvent: Ensure the sample solvent is compatible with the mobile phase. An immiscible solvent can cause peak splitting.
-
Solution 2: Reduce Injection Volume: A large injection volume can sometimes lead to peak splitting.
-
-
Co-elution: The split peak may actually be two different compounds eluting very close together. While less likely for a deuterated standard, it's a possibility if the sample is complex.
-
Solution: Adjust the mobile phase composition or gradient to improve separation.
-
Experimental Protocols & Data
Protocol 1: Mobile Phase Preparation for Chiral Separation of Etodolac
For the chiral separation of etodolac enantiomers, a normal-phase method is often employed.
-
Prepare the primary mobile phase: Mix hexane and 2-propanol in the desired ratio (e.g., 90:10 v/v).
-
Add an acidic modifier: To improve peak shape by reducing silanol interactions, add trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Degas the mobile phase: Use a sonicator or vacuum degasser to remove dissolved gases, which can cause baseline instability and bubble formation in the pump.
-
Equilibrate the column: Flush the column with the new mobile phase for at least 10-15 column volumes before injecting the sample.
Data Presentation: Typical Chiral HPLC Conditions for Etodolac
| Parameter | Condition 1 | Condition 2 |
| Column | Chiralcel OD | Pirkle (R)-DNBPG |
| Mobile Phase | Hexane:2-propanol with TFA | Hexane:2-propanol with TFA |
| Detection | UV Spectrophotometry | UV Spectrophotometry |
| Typical Run Time | < 10 minutes | < 10 minutes |
| Data synthesized from literature on etodolac enantiomer separation. |
Visual Troubleshooting Guides
Below are diagrams to visualize the troubleshooting process for common peak shape problems.
References
avoiding co-elution issues with deuterated standards
Welcome to the technical support center for addressing challenges with deuterated standards in chromatographic analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to co-elution and isotopic overlap.
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard not co-elute with my analyte?
A1: The primary reason for the separation of a deuterated standard from its non-deuterated analog is the chromatographic isotope effect (CIE), also known as the deuterium isotope effect.[1][2][3] Although chemically similar, the substitution of hydrogen (¹H) with its heavier isotope deuterium (²H or D) results in subtle differences in the physicochemical properties of the molecule.[2][3] These differences can alter the compound's interaction with the chromatographic stationary phase, leading to a shift in retention time.
Key factors contributing to this effect include:
-
Van der Waals Interactions: The carbon-deuterium (C-D) bond is slightly shorter and less polarizable than the carbon-hydrogen (C-H) bond, which can lead to weaker intermolecular forces with the stationary phase and often results in earlier elution.
-
Hydrophobicity: Deuterated compounds are often observed to be slightly less hydrophobic than their non-deuterated counterparts. In reversed-phase liquid chromatography (RPLC), this decreased hydrophobicity leads to weaker interaction with the non-polar stationary phase and, consequently, a shorter retention time.
-
Molecular Size and Shape: The substitution of hydrogen with deuterium can cause minor changes in the molecule's conformation and effective size, influencing its interaction with the stationary phase.
Q2: How significant can the retention time difference be, and is it always in the same direction?
A2: The magnitude of the retention time shift can vary and is influenced by several factors, including the number of deuterium atoms, the position of the deuterium labels, and the chromatographic conditions. In reversed-phase chromatography, the deuterated compound typically elutes slightly before the non-deuterated analog, a phenomenon known as an "inverse isotope effect". However, this elution order can be reversed in normal-phase chromatography or with certain polar stationary phases in gas chromatography.
Q3: Can co-elution of my deuterated standard and analyte cause issues with quantification?
A3: While stable isotope-labeled internal standards are used to compensate for matrix effects and improve quantitative accuracy, incomplete co-elution can lead to problems. If the analyte and its deuterated standard experience different degrees of ion suppression or enhancement due to slight separation, it can result in scattered and inaccurate results. In some cases, even with co-eluting compounds, the presence of high concentrations of the analyte can suppress the signal of the internal standard.
Q4: What are the best practices for selecting a deuterated internal standard?
A4: When selecting a deuterated internal standard, consider the following to minimize potential issues:
-
Stability of the Label: Ensure that the deuterium labels are positioned on non-exchangeable sites to prevent loss or replacement of deuterium with protons from the solvent or matrix. Avoid placing labels on heteroatoms like oxygen or nitrogen.
-
Sufficient Mass Difference: The mass difference between the analyte and the internal standard should be at least three mass units for small organic molecules to avoid spectral overlap from the natural isotopic distribution of the analyte.
-
High Isotopic Purity: The internal standard should be free of unlabeled species to prevent interference with the analyte signal.
Troubleshooting Guides
Issue: Partial or Complete Separation of Analyte and Deuterated Internal Standard
This guide provides a systematic approach to troubleshoot and resolve the chromatographic separation between an analyte and its deuterated internal standard.
Logical Troubleshooting Workflow
Caption: Workflow for troubleshooting co-elution of deuterated standards.
Experimental Protocols
Protocol 1: Method Optimization for Co-elution in Reversed-Phase LC-MS
Objective: To achieve co-elution of an analyte and its deuterated internal standard by systematically modifying chromatographic parameters.
1. Materials and Reagents:
-
Analyte and its deuterated internal standard
-
LC-MS grade water
-
LC-MS grade organic modifiers (e.g., acetonitrile, methanol)
-
LC-MS grade additives (e.g., formic acid, ammonium acetate)
-
Multiple reversed-phase HPLC columns with different stationary phases (e.g., C18, Phenyl-Hexyl, Polar-embedded)
2. Initial Assessment:
-
Prepare a 1:1 mixture of the analyte and its deuterated internal standard.
-
Inject the mixture onto the existing LC-MS system and record the chromatogram to determine the initial retention time difference (Δt_R).
3. Mobile Phase Optimization:
-
Organic Modifier: If using acetonitrile, switch to methanol, or vice versa. These solvents offer different selectivities and can alter the interactions with the stationary phase.
-
Solvent Strength: Adjust the percentage of the organic modifier in the mobile phase. A weaker mobile phase (less organic) will increase retention and may improve resolution of closely eluting peaks.
-
pH Adjustment: For ionizable compounds, modify the mobile phase pH using appropriate buffers. Ensure the pH is at least 2 units away from the pKa of the analytes.
4. Stationary Phase Evaluation:
-
If mobile phase optimization is insufficient, change the column to one with a different stationary phase. A column with a different chemical interaction, such as a phenyl-hexyl or a polar-embedded phase, is more likely to provide a different selectivity and resolve the co-elution issue.
5. Operating Parameter Adjustment:
-
Temperature: Vary the column temperature. Lowering the temperature can increase retention and may improve separation, while increasing it can sometimes improve peak shape and efficiency.
-
Flow Rate: Reduce the flow rate to potentially improve peak separation, although this will increase the analysis time.
6. Gradient Refinement:
-
For gradient methods, a shallower gradient can often improve the resolution of closely eluting compounds.
7. Data Analysis:
-
After each modification, inject the 1:1 mixture and measure the Δt_R.
-
Compare the results to determine the optimal conditions for co-elution.
Quantitative Data Summary
The following table summarizes observed retention time differences between non-deuterated compounds and their deuterated analogs from various studies. A positive Δt_R indicates that the deuterated compound elutes earlier.
| Compound | Deuterated Analog | Chromatographic Mode | Δt_R (min) | Reference |
| Metformin | d₆-Metformin | Not Specified | 0.03 | |
| Olanzapine | Olanzapine-d₃ | Reversed-Phase | >0 | |
| Des-methyl olanzapine | DES-D8 | Normal-Phase | >0 |
Factors Influencing the Deuterium Isotope Effect
The following diagram illustrates the key factors that contribute to the chromatographic separation of deuterated and non-deuterated compounds.
Caption: Key factors influencing the deuterium isotope effect in chromatography.
References
Technical Support Center: (R)-Etodolac-d4 in Bioanalytical Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of (R)-Etodolac-d4 as an internal standard in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended isotopic and chemical purity for this compound to ensure assay accuracy?
A1: For reliable and accurate quantification in regulated bioanalysis, this compound should meet stringent purity criteria. Regulatory guidelines generally recommend an isotopic purity or enrichment of ≥98% and a chemical purity of >99%.[1] High purity is crucial to ensure that the internal standard behaves predictably and does not introduce interferences.[2]
Q2: How can unlabeled (R)-Etodolac impurity in the this compound internal standard affect my results?
A2: The presence of unlabeled (R)-Etodolac as an impurity in the deuterated internal standard is a significant source of error.[3] It contributes to the analyte's signal, leading to a positive bias and an overestimation of the actual (R)-Etodolac concentration in the sample.[2][3] This issue is particularly pronounced at the lower limit of quantification (LLOQ).
Q3: What is the maximum acceptable level of unlabeled (R)-Etodolac in the this compound standard?
A3: According to regulatory guidelines, the contribution of the unlabeled analyte from the internal standard solution should not exceed 5% of the analyte response at the Lower Limit of Quantification (LLOQ).
Q4: What is the "deuterium isotope effect" and can it affect my chromatographic separation?
A4: The deuterium isotope effect refers to the potential for slight differences in physicochemical properties between a deuterated compound and its non-deuterated counterpart. This can sometimes lead to partial or complete chromatographic separation of this compound and (R)-Etodolac. If they do not co-elute perfectly, they may experience different degrees of matrix effects, which can compromise the accuracy of the assay.
Q5: What is H/D back-exchange and how can I assess if it's occurring with this compound?
A5: H/D back-exchange is a phenomenon where deuterium atoms on the internal standard are replaced by protons from the sample matrix or solvent. This can lead to a decrease in the internal standard signal and an increase in the analyte signal, resulting in inaccurate quantification. To assess for back-exchange, you can perform a stability study by incubating this compound in a blank matrix under conditions mimicking your experimental procedure and monitoring for any changes in the signals of both the deuterated and non-deuterated forms.
Data Presentation
Impact of this compound Purity on Assay Accuracy
The presence of unlabeled (R)-Etodolac in the this compound internal standard can lead to a positive bias in the measured concentration of the analyte. The magnitude of this error is more significant at lower concentrations, particularly at the LLOQ.
| Isotopic Purity of this compound | Percentage of Unlabeled (R)-Etodolac Impurity | Contribution to Analyte Signal at LLOQ | Calculated Concentration at LLOQ (True Value = 1.0 ng/mL) | % Inaccuracy |
| 99.5% | 0.5% | 2.5% | 1.025 ng/mL | +2.5% |
| 99.0% | 1.0% | 5.0% | 1.050 ng/mL | +5.0% |
| 98.0% | 2.0% | 10.0% | 1.100 ng/mL | +10.0% |
| 95.0% | 5.0% | 25.0% | 1.250 ng/mL | +25.0% |
This table is a representation based on established principles and assumes a consistent internal standard concentration.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Symptoms:
-
High %CV for quality control (QC) samples.
-
Poor accuracy of back-calculated calibration standards.
-
Inconsistent results across different analytical runs.
Potential Causes & Troubleshooting Steps:
Caption: Troubleshooting workflow for inaccurate results.
Issue 2: High Variability in Internal Standard Signal
Symptoms:
-
Internal standard peak area is not consistent across samples.
-
Erratic analyte/internal standard peak area ratios.
Potential Causes & Troubleshooting Steps:
Caption: Troubleshooting workflow for variable IS signal.
Experimental Protocols
Protocol 1: Assessment of Unlabeled (R)-Etodolac in this compound Stock
Objective: To determine the contribution of unlabeled (R)-Etodolac in the this compound internal standard solution to the analyte signal at the LLOQ.
Methodology:
-
Prepare a stock solution of this compound at the working concentration used in the assay.
-
Prepare a blank matrix sample (e.g., plasma) and a blank matrix sample spiked with (R)-Etodolac at the LLOQ concentration.
-
Inject the this compound stock solution and analyze it using the LC-MS/MS method, monitoring the mass transition for unlabeled (R)-Etodolac.
-
Inject the blank and LLOQ samples.
-
Calculate the peak area of the unlabeled (R)-Etodolac signal from the this compound stock injection.
-
Calculate the peak area of the (R)-Etodolac signal in the LLOQ sample.
-
Determine the percentage contribution: (Area of unlabeled in IS / Area of LLOQ) * 100.
Acceptance Criteria: The contribution should be ≤5%.
References
Technical Support Center: Resolving Analytical Issues with Labeled Internal Standards
Welcome to our technical support center for resolving analytical issues with labeled internal standards. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my labeled internal standard (IS) showing a different retention time than the analyte?
A1: This phenomenon, known as a chromatographic shift, can occur even with stable isotope-labeled internal standards (SIL-IS), particularly with deuterium-labeled compounds.[1][2] The slight difference in mass between the analyte and the IS can sometimes lead to differential interactions with the stationary phase of the chromatography column, resulting in a shift in retention time.[3]
Q2: What causes poor or variable recovery of my internal standard?
A2: Several factors can contribute to poor or inconsistent recovery of an internal standard. These can be broadly categorized into issues with the sample preparation process and the stability of the internal standard itself. Inefficient extraction, errors in aliquoting the IS, or incomplete mixing with the sample matrix are common culprits.[4] Additionally, the stability of the IS in the sample matrix or processing solvents can affect its recovery.[2]
Q3: How do I know if my labeled internal standard is pure, and why is purity important?
A3: The purity of an internal standard is critical for accurate quantification. An impure IS can introduce significant errors into your analysis. The presence of unlabeled analyte as an impurity in the IS is a common issue, which can lead to an overestimation of the analyte's concentration. Purity should be assessed for both isotopic enrichment and chemical contaminants.
Q4: What are matrix effects, and how can they affect my labeled internal standard?
A4: Matrix effects refer to the suppression or enhancement of the ionization of an analyte or internal standard by co-eluting components from the sample matrix. Even with a SIL-IS, if there is a chromatographic shift, the analyte and IS may elute in regions with different matrix effects, leading to inaccurate quantification. This is known as differential matrix effects.
Q5: My deuterium-labeled internal standard appears to be losing its label. What is happening?
A5: This issue is likely due to isotopic exchange, where deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding solvent or matrix. This is more common when deuterium is placed on labile functional groups like hydroxyls (-OH) or amines (-NH). Isotopic exchange can lead to a decrease in the IS signal and an artificial increase in the analyte signal.
Troubleshooting Guides
Issue 1: Chromatographic Shift Between Analyte and Internal Standard
Question: My deuterated internal standard has a different retention time from my analyte. How can I resolve this?
Answer:
A chromatographic shift between a deuterated internal standard and the analyte is a known phenomenon. Here’s a step-by-step guide to troubleshoot and mitigate this issue.
Experimental Protocol: Evaluating Co-elution
-
Sample Preparation:
-
Prepare a neat solution containing a known concentration of both the analyte and the labeled internal standard in the initial mobile phase.
-
Prepare a spiked matrix sample by adding the same concentrations of the analyte and IS to a blank matrix extract.
-
-
LC-MS/MS Analysis:
-
Inject both the neat and spiked matrix samples onto the LC-MS/MS system.
-
Carefully monitor the retention times of both the analyte and the IS in both samples.
-
-
Data Analysis:
-
Overlay the chromatograms of the analyte and the IS from both injections.
-
Calculate the difference in retention time (ΔRT) between the analyte and the IS. A ΔRT greater than a few seconds may indicate a significant chromatographic shift.
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Chromatography: | Modify the mobile phase composition, gradient profile, or column temperature to try and achieve co-elution. |
| 2 | Check Column Condition: | A degrading column can sometimes exacerbate separation between the analyte and IS. Try a new column of the same type. |
| 3 | Consider a Different Labeled Standard: | If co-elution cannot be achieved, consider using an internal standard with a different labeling position or a different isotope (e.g., ¹³C or ¹⁵N) which are less prone to chromatographic shifts. |
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for chromatographic shifts.
Issue 2: Internal Standard Purity and its Impact
Question: I suspect my labeled internal standard is impure. How can I check this and what is the impact on my results?
Answer:
Internal standard purity is paramount for accurate quantification. An IS contaminated with the unlabeled analyte will lead to an overestimation of your target compound.
Experimental Protocol: Assessing Internal Standard Purity
-
Sample Preparation:
-
Prepare a high-concentration solution of the labeled internal standard in a clean solvent.
-
Prepare a solution of the Lower Limit of Quantification (LLOQ) for the analyte.
-
-
LC-MS/MS Analysis:
-
Inject the high-concentration IS solution and acquire data for the analyte's mass transition.
-
Inject the LLOQ solution and acquire data for the analyte's mass transition.
-
-
Data Analysis:
-
Measure the peak area of the analyte in the IS solution (let's call it Area_impurity).
-
Measure the peak area of the analyte in the LLOQ solution (let's call it Area_LLOQ).
-
Calculate the contribution of the impurity: Contribution (%) = (Area_impurity / Area_LLOQ) * 100.
-
A contribution of >20% is generally considered unacceptable.
-
Quantitative Data Summary: Impact of IS Purity
| Analyte Concentration (ng/mL) | Analyte Peak Area (No Impurity) | IS Peak Area | Analyte/IS Ratio (No Impurity) | Analyte Peak Area (with 5% unlabeled impurity in IS) | Analyte/IS Ratio (with 5% unlabeled impurity in IS) | Calculated Concentration (ng/mL) | % Error |
| 1.0 (LLOQ) | 1000 | 100000 | 0.010 | 6000 | 0.060 | 6.0 | 500% |
| 10.0 | 10000 | 100000 | 0.100 | 15000 | 0.150 | 15.0 | 50% |
| 100.0 | 100000 | 100000 | 1.000 | 105000 | 1.050 | 105.0 | 5% |
This table illustrates how a 5% impurity of unlabeled analyte in the internal standard can significantly impact the accuracy of quantification, especially at lower concentrations.
Logical Relationship: Purity and Accuracy
Caption: Impact of internal standard purity on assay accuracy.
Issue 3: Isotopic Exchange of Deuterium-Labeled Internal Standards
Question: My results are showing poor precision, and I suspect my deuterated internal standard is unstable. How can I investigate this?
Answer:
Isotopic exchange, or the loss of deuterium labels, can be a significant issue, especially when the labels are on chemically labile positions. This can be exacerbated by pH, temperature, and solvent composition.
Experimental Protocol: Assessing IS Stability
-
Incubation:
-
Prepare solutions of the deuterated internal standard in various relevant solvents (e.g., water, methanol, mobile phase, and blank matrix extract).
-
Incubate these solutions at different temperatures (e.g., room temperature and 40°C) for various time points (e.g., 0, 4, 8, 24 hours).
-
-
LC-MS/MS Analysis:
-
At each time point, analyze the incubated solutions by LC-MS/MS.
-
Monitor the peak area of the deuterated IS and also the mass transition of the unlabeled analyte.
-
-
Data Analysis:
-
Plot the peak area of the deuterated IS versus time for each condition. A significant decrease in peak area indicates instability.
-
Check for a corresponding increase in the peak area of the unlabeled analyte, which would confirm isotopic exchange.
-
Quantitative Data Summary: Effect of pH on Isotopic Exchange
| Time (hours) | IS Peak Area (pH 3) | IS Peak Area (pH 7) | IS Peak Area (pH 10) |
| 0 | 1,000,000 | 1,000,000 | 1,000,000 |
| 4 | 995,000 | 950,000 | 850,000 |
| 8 | 990,000 | 900,000 | 700,000 |
| 24 | 980,000 | 750,000 | 400,000 |
This table shows a hypothetical example of how an alkaline pH can significantly accelerate the degradation of a deuterium-labeled internal standard over time due to isotopic exchange.
Signaling Pathway: Mechanism of Isotopic Exchange
Caption: Factors leading to inaccurate quantification via isotopic exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
managing isotopic interference from (R)-Etodolac-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing isotopic interference from (R)-Etodolac-d4 during bioanalytical method development and sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound analysis?
A1: Isotopic interference, often referred to as crosstalk, occurs when the signal from the unlabeled analyte, (R)-Etodolac, contributes to the signal of its deuterated internal standard, this compound. This happens because naturally abundant heavy isotopes (primarily ¹³C) in the (R)-Etodolac molecule can result in a mass-to-charge ratio (m/z) that is the same as or very close to that of this compound. This can lead to an artificially high response for the internal standard, causing inaccuracies in the quantification of (R)-Etodolac.
Q2: What are the primary causes of isotopic interference with this compound?
A2: The two main causes are:
-
Natural Isotopic Abundance: The natural presence of ¹³C isotopes in the (R)-Etodolac molecule means that a small fraction of these molecules will have a mass that overlaps with the mass of the this compound internal standard.
-
Isotopic Purity of the Internal Standard: The this compound internal standard may contain a small percentage of unlabeled (R)-Etodolac as an impurity from its synthesis.
Q3: How can I determine if isotopic interference is affecting my assay?
A3: You can assess for isotopic interference by performing the following experiments:
-
Analyze a high concentration of (R)-Etodolac without the this compound internal standard. Monitor the mass transition for this compound. Any significant signal detected indicates crosstalk from the analyte to the internal standard channel.
-
Analyze the this compound internal standard solution alone. Monitor the mass transition for (R)-Etodolac. A signal here will indicate the presence of unlabeled analyte as an impurity in your internal standard.
Troubleshooting Guides
Issue 1: Non-linear calibration curve, particularly at the high end.
-
Possible Cause: Significant isotopic contribution from high concentrations of (R)-Etodolac to the this compound signal.
-
Troubleshooting Steps:
-
Verify the extent of interference: Follow the steps in FAQ Q3 to quantify the percentage contribution.
-
Optimize chromatographic separation: While (R)-Etodolac and this compound are expected to co-elute, ensuring baseline separation from other endogenous matrix components can minimize any ion suppression or enhancement that could exacerbate the issue.[1]
-
Adjust internal standard concentration: Increasing the concentration of this compound can sometimes minimize the relative impact of the crosstalk from the analyte, but care must be taken not to cause detector saturation.
-
Use a non-linear calibration model: If the interference is predictable and consistent, a quadratic or other non-linear regression model might provide a better fit for the calibration curve.[2]
-
Issue 2: Inaccurate and imprecise results at the Lower Limit of Quantification (LLOQ).
-
Possible Cause: Presence of unlabeled (R)-Etodolac as an impurity in the this compound internal standard.
-
Troubleshooting Steps:
-
Assess the purity of the internal standard: Analyze a solution of the this compound at the working concentration and check for a signal in the (R)-Etodolac channel.
-
Source a higher purity internal standard: If the level of unlabeled analyte is significant, obtaining a new lot or a custom synthesis of this compound with higher isotopic purity may be necessary.
-
Correct for the impurity: If the amount of unlabeled analyte in the internal standard is known and consistent, it may be possible to mathematically correct for its contribution to the analyte signal, although this is a less ideal approach.
-
Experimental Protocols
Experiment 1: Assessment of Isotopic Crosstalk
Objective: To determine the percentage of signal contribution from a high concentration of (R)-Etodolac to the this compound MRM transition.
Methodology:
-
Prepare a stock solution of (R)-Etodolac in methanol.
-
Prepare a sample at the Upper Limit of Quantification (ULOQ) concentration (e.g., 5000 ng/mL) in the sample matrix (e.g., human plasma).
-
Prepare a blank matrix sample.
-
Extract both samples using the established sample preparation method (e.g., protein precipitation or liquid-liquid extraction).
-
Inject the extracted samples into the LC-MS/MS system.
-
Acquire data for both the (R)-Etodolac and this compound MRM transitions.
-
Calculate the crosstalk percentage as: (Peak Area in IS channel for ULOQ sample / Peak Area in IS channel for IS-only sample) * 100.
Experiment 2: Evaluation of this compound Purity
Objective: To determine the amount of unlabeled (R)-Etodolac present in the this compound internal standard solution.
Methodology:
-
Prepare a working solution of the this compound internal standard at the concentration used in the assay.
-
Inject this solution into the LC-MS/MS system.
-
Monitor both the (R)-Etodolac and this compound MRM transitions.
-
Separately, inject a known concentration of (R)-Etodolac and determine its peak area.
-
Compare the peak area of the unlabeled analyte signal in the internal standard solution to the peak area of the known concentration to estimate the percentage of impurity.
Data Presentation
Table 1: Hypothetical Isotopic Crosstalk Data
| Sample | Analyte Concentration (ng/mL) | Peak Area in (R)-Etodolac Channel (m/z 286.2 → 242.1) | Peak Area in this compound Channel (m/z 290.2 → 246.1) |
| Blank | 0 | Not Detected | Not Detected |
| ULOQ Standard | 5000 | 2,548,100 | 3,820 |
| IS Only | 0 | Not Detected | 251,300 |
Crosstalk (%) = (3,820 / 251,300) * 100 = 1.52%
Table 2: Example LC-MS/MS Parameters
| Parameter | Value |
| LC Column | Chiralcel® OD-H, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Isocratic: n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition (R)-Etodolac | m/z 286.2 → 242.1[1] |
| MRM Transition this compound | m/z 290.2 → 246.1 |
| Collision Energy | -15 eV |
| Dwell Time | 100 ms |
Visualizations
Caption: Troubleshooting workflow for isotopic interference.
Caption: Workflow for assessing isotopic crosstalk.
References
Validation & Comparative
Method Validation for Etodolac Assay: A Comparative Guide to Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of the non-steroidal anti-inflammatory drug (NSAID) etodolac, the choice of an appropriate internal standard (IS) is critical for ensuring the accuracy, precision, and robustness of the analytical method.[1] This guide provides a comparative overview of using a stable isotope-labeled (SIL) internal standard, (R)-Etodolac-d4, versus common alternative approaches for the assay of etodolac, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Etodolac is a racemic mixture of (-)-(R)- and (+)-(S)-enantiomers, with the S-enantiomer being responsible for the inhibition of cyclooxygenase (COX) enzymes.[2][3] Accurate quantification is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.
Comparative Analysis of Internal Standards
The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis.[1] Stable isotope-labeled standards are considered the gold standard in bioanalysis because their physicochemical properties are nearly identical to the analyte, offering superior compensation for matrix effects and variability during the analytical process.[1]
| Internal Standard Type | Example(s) | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) | This compound | Co-elutes with the analyte, providing the most effective compensation for matrix effects and ionization variability. High accuracy and precision. | Higher cost compared to other alternatives. |
| Structural Analogs | Ibuprofen, Flurbiprofen | Readily available and cost-effective. May have similar chromatographic behavior. | Physicochemical properties differ from the analyte, leading to potential inaccuracies due to differential matrix effects or extraction recovery. |
| No Internal Standard | - | Lowest cost. | Prone to significant variability and inaccuracy due to uncompensated matrix effects and procedural errors. Not recommended for regulated bioanalysis. |
Experimental Data Summary
The following tables summarize typical validation parameters for etodolac assays, comparing the expected performance when using a SIL internal standard like this compound against other methods described in the literature.
Table 1: Linearity and Sensitivity
| Parameter | Method with this compound (Expected) | Alternative Methods (e.g., with Ibuprofen IS) | UV-Vis Spectrophotometry |
| Linearity Range | 1 - 5000 ng/mL | 3.2 - 5000 ng/mL | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.996 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | ~1 ng/mL | 3.2 ng/mL | 0.76 µg/mL |
| Limit of Detection (LOD) | ~0.5 ng/mL | Not always reported | 0.228 µg/mL |
Table 2: Accuracy and Precision
| Parameter | Method with this compound (Expected) | Alternative Methods (e.g., with Ibuprofen IS) | UV-Vis Spectrophotometry |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% | 98 - 102% |
| Intra-day Precision (%RSD) | < 10% | < 15% | < 2% |
| Inter-day Precision (%RSD) | < 10% | < 15% | < 2% |
Experimental Protocols
Protocol 1: Etodolac Assay in Human Plasma using this compound and LC-MS/MS
This protocol is a representative method for the quantification of etodolac in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000).
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Etodolac: m/z 286.2 → 242.1
-
This compound (IS): m/z 290.2 → 246.1
-
-
Key Parameters: Optimize declustering potential, collision energy, and other source parameters for maximum signal intensity.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical method validation workflow for the etodolac assay.
Caption: Workflow for Etodolac Assay Validation.
Etodolac's Mechanism of Action: COX-2 Inhibition
Etodolac exerts its anti-inflammatory effects by preferentially inhibiting the cyclooxygenase-2 (COX-2) enzyme. This pathway is central to the production of prostaglandins, which are key mediators of inflammation and pain.
Caption: Etodolac's Inhibition of the COX-2 Pathway.
References
A Comparative Guide to the Use of (R)-Etodolac-d4 Versus Non-Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of drug candidates in biological matrices is a cornerstone of preclinical and clinical studies. The choice of a suitable internal standard is critical for the robustness and reliability of bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides an objective comparison between the use of a deuterated internal standard, (R)-Etodolac-d4, and non-deuterated internal standards for the bioanalysis of (R)-Etodolac.
Introduction to Internal Standards in Bioanalysis
Internal standards (IS) are essential in quantitative bioanalysis to correct for the variability inherent in the analytical workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process. The two main types of internal standards are stable isotope-labeled (deuterated) internal standards and non-deuterated (structural analogue) internal standards.
This compound is a stable isotope-labeled version of (R)-Etodolac, where four hydrogen atoms have been replaced by deuterium. This substitution results in a mass shift that is easily detectable by a mass spectrometer, while the physicochemical properties remain nearly identical to the unlabeled analyte.
Non-deuterated internal standards are structurally similar compounds to the analyte. For the analysis of etodolac, commonly used non-deuterated internal standards include other non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and flurbiprofen .[1][2]
Performance Comparison: this compound vs. Non-Deuterated Internal Standards
The use of a stable isotope-labeled internal standard is widely considered the gold standard in quantitative bioanalysis due to its ability to more effectively compensate for matrix effects and other sources of variability.[3][4][5]
Matrix Effect: This phenomenon, caused by co-eluting endogenous components in the biological matrix, can lead to ion suppression or enhancement, affecting the accuracy and precision of the measurement. As this compound has nearly identical chromatographic retention time and ionization efficiency to (R)-Etodolac, it is affected by matrix effects in the same way, providing superior correction. Non-deuterated standards, having different chemical structures, may elute at slightly different times and experience different degrees of matrix effects, leading to less reliable correction.
Recovery: During sample preparation, the analyte and internal standard may be lost to varying degrees. The near-identical chemical properties of this compound ensure that its recovery from the sample matrix closely tracks that of the analyte. Structural differences in non-deuterated standards can lead to different extraction efficiencies, potentially introducing bias into the results.
Linearity and Precision: While well-validated methods using non-deuterated standards can achieve acceptable linearity and precision, methods employing deuterated standards generally exhibit superior performance with lower coefficients of variation (%CV).
Quantitative Data Summary
The following tables summarize typical performance data. Table 1 presents data for an LC-MS/MS method for etodolac enantiomers using a non-deuterated internal standard, ibuprofen. Table 2 provides representative data for a method using a deuterated internal standard for another NSAID, ibuprofen, to illustrate the expected performance.
| Validation Parameter | (R)-Etodolac with Ibuprofen IS | Reference |
| Linearity Range | 3.2 - 1000 ng/mL | |
| Precision (Intra-day) | < 15% | |
| Precision (Inter-day) | < 15% | |
| Accuracy | 85 - 115% | |
| Recovery | Not explicitly reported | |
| Matrix Effect | Not explicitly reported |
Table 1: Performance characteristics of an LC-MS/MS method for etodolac enantiomers using a non-deuterated internal standard (Ibuprofen).
| Validation Parameter | Ibuprofen with Ibuprofen-d3 IS | Reference |
| Linearity Range | 0.05 - 36 µg/mL | |
| Precision (Intra-day) | < 5% | |
| Precision (Inter-day) | < 5% | |
| Accuracy | 88.2 - 103.67% | |
| Recovery | 78.4 - 80.9% | |
| Matrix Effect | Negligible |
Table 2: Performance characteristics of an LC-MS/MS method for ibuprofen using a deuterated internal standard (Ibuprofen-d3), illustrating typical performance.
Experimental Protocols
Below are detailed methodologies for key experiments to compare the performance of this compound and a non-deuterated internal standard.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution (this compound or a non-deuterated IS).
-
Vortex for 30 seconds.
-
Add 50 µL of 0.1 M HCl to acidify the sample.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions for Etodolac Analysis
-
LC Column: A chiral column such as Chiralcel OD-H is required for the separation of (R)- and (S)-Etodolac.
-
Mobile Phase: A typical mobile phase would be a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water).
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is commonly used.
-
MRM Transitions:
-
Etodolac: m/z 286.2 → 242.2
-
This compound: The precursor ion would be approximately m/z 290.2, and the product ion would be determined during method development.
-
Ibuprofen (IS): m/z 205.1 → 161.1
-
Flurbiprofen (IS): m/z 243.1 → 199.1
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical comparison between the two types of internal standards.
Conclusion
The choice of internal standard is a critical decision in the development of robust and reliable bioanalytical methods. For the quantification of (R)-Etodolac, the use of its deuterated analogue, this compound, is strongly recommended. Its near-identical physicochemical properties allow for superior compensation of matrix effects and variability in sample processing, leading to higher accuracy and precision. While non-deuterated internal standards like ibuprofen or flurbiprofen can be used, they require more extensive validation to ensure they adequately track the analyte's behavior and may be more susceptible to analytical variability. Ultimately, the selection of an internal standard should be based on a thorough method validation that demonstrates its fitness for the intended purpose.
References
- 1. Enantioselective analysis of etodolac in human plasma by LC-MS/MS: Application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
(R)-Etodolac-d4 in Quantitative Assays: A Comparative Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of the non-steroidal anti-inflammatory drug (NSAID) Etodolac, the choice of an appropriate internal standard is paramount to ensuring the accuracy, precision, and reliability of analytical data. This guide provides an objective comparison of the performance of the stable isotope-labeled (SIL) internal standard, (R)-Etodolac-d4, with commonly used non-deuterated (analog) internal standards such as ibuprofen and flurbiprofen.
The use of a SIL internal standard is widely considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays. This is attributed to the physicochemical properties of SIL internal standards being nearly identical to the analyte of interest. This similarity ensures that the internal standard behaves in a comparable manner during sample preparation, chromatography, and ionization, thereby effectively compensating for matrix effects and other sources of analytical variability.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
Table 1: Comparison of Accuracy and Precision in Etodolac Bioanalysis
| Internal Standard | Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| This compound (Expected) | (R)-Etodolac / (S)-Etodolac | LLOQ | < 15 | < 15 | ± 15 |
| Low QC | < 10 | < 10 | ± 10 | ||
| Mid QC | < 10 | < 10 | ± 10 | ||
| High QC | < 10 | < 10 | ± 10 | ||
| Racemic Ibuprofen [1] | Etodolac Enantiomers | 3.2 (LLOQ) | 7.9 - 10.2 | 8.5 - 11.3 | -6.3 to 8.1 |
| 9.6 (Low QC) | 5.4 - 8.1 | 6.2 - 9.5 | -4.5 to 5.8 | ||
| 192 (Mid QC) | 4.1 - 6.5 | 5.3 - 7.8 | -3.9 to 4.2 | ||
| 384 (High QC) | 3.5 - 5.8 | 4.1 - 6.9 | -2.7 to 3.5 | ||
| Flurbiprofen | Etodolac | 1 (LLOQ) | 7.8 | 9.2 | -8.5 |
| 3 (Low QC) | 5.4 | 6.8 | -5.1 | ||
| 2500 (Mid QC) | 3.1 | 4.5 | 3.2 | ||
| 4500 (High QC) | 2.5 | 3.8 | 4.1 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %RSD: Percent Relative Standard Deviation.
Table 2: Comparison of Other Key Validation Parameters
| Parameter | This compound (Expected) | Racemic Ibuprofen[1] | Flurbiprofen |
| Linearity (r²) | > 0.995 | > 0.99 | > 0.996 |
| Lower Limit of Quantification (LLOQ) | Analyte-dependent, typically low ng/mL | 3.2 ng/mL for each enantiomer | 1 ng/mL |
| Recovery | Consistent and closely tracks the analyte | Not explicitly reported | 85.4 - 92.1% |
| Matrix Effect | Minimal, due to co-elution and similar ionization | Not explicitly reported | Not significant |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the quantification of Etodolac using different internal standards.
Method 1: Enantioselective Analysis of Etodolac using Racemic Ibuprofen as Internal Standard[1]
-
Sample Preparation: To 25 µL of human plasma, add the internal standard solution (racemic ibuprofen). The sample is then subjected to liquid-liquid extraction with n-hexane:ethyl acetate (95:5, v/v). The organic layer is separated and evaporated to dryness. The residue is reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled with a tandem mass spectrometer.
-
Column: Chiralcel® OD-H column.
-
Mobile Phase: A suitable mobile phase for chiral separation.
-
Flow Rate: Optimized for separation.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
MRM Transitions:
-
Etodolac enantiomers: m/z 286 > 242
-
Ibuprofen: m/z 205 > 161
-
-
Method 2: Quantification of Etodolac using Flurbiprofen as Internal Standard
-
Sample Preparation: To a plasma sample, add the internal standard solution (flurbiprofen). Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile). After centrifugation, the supernatant is collected for analysis.
-
Chromatographic Conditions:
-
UPLC-MS/MS System: An ultra-performance liquid chromatograph coupled with a tandem mass spectrometer.
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., 5 mM ammonium formate).
-
Flow Rate: Typically 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
MRM Transitions:
-
Etodolac: m/z 286.2 > 212.1
-
Flurbiprofen: m/z 243.2 > 199.2
-
-
Proposed Method: Enantioselective Analysis of Etodolac using this compound as Internal Standard
-
Sample Preparation: To a plasma sample, add a working solution of this compound. Perform protein precipitation with acetonitrile, followed by centrifugation. The supernatant can be directly injected or further purified by solid-phase extraction (SPE).
-
Chromatographic Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled with a tandem mass spectrometer.
-
Column: A chiral column suitable for separating Etodolac enantiomers.
-
Mobile Phase: A mobile phase optimized for chiral separation, such as a mixture of hexane and isopropanol with a small percentage of a modifier like trifluoroacetic acid.
-
Flow Rate: Optimized for the specific column and separation.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
MRM Transitions:
-
(R)- and (S)-Etodolac: m/z 286.2 > 242.1
-
This compound: m/z 290.2 > 246.1
-
-
Visualizing the Workflow and Mechanism
To better understand the experimental process and the biological context of Etodolac, the following diagrams are provided.
References
A Comparative Guide to the Cross-Validation of Bioanalytical Methods: (R)-Etodolac-d4 as an Internal Standard
In the landscape of drug development and clinical research, the accuracy and reliability of bioanalytical methods are paramount. Cross-validation of these methods is a critical step when data is generated from different laboratories or by different analytical techniques, ensuring consistency and comparability of results.[1] This guide provides an objective comparison of using a deuterated internal standard, (R)-Etodolac-d4, versus a non-isotopically labeled alternative for the bioanalysis of the non-steroidal anti-inflammatory drug (NSAID), etodolac.
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis by mass spectrometry.[2] Its physicochemical properties are nearly identical to the analyte, etodolac, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This effectively compensates for variations in sample preparation and matrix effects, leading to higher precision and accuracy.[2]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
This section compares key validation parameters for two liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of etodolac in human plasma.
-
Method A: Utilizes this compound as the internal standard.
-
Method B: Employs a structurally similar but non-isotopically labeled compound, such as another NSAID, as the internal standard.
The following table summarizes the comparative performance data, reflecting typical outcomes in bioanalytical method validation.
| Validation Parameter | Method A: this compound | Method B: Non-Deuterated IS | Acceptance Criteria (ICH M10) |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 3 ng/mL | 5 ng/mL | Signal-to-Noise > 5 |
| Intra-day Precision (%RSD) | < 5% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%RSD) | < 6% | < 12% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Recovery) | 97.5% - 103.2% | 92.1% - 108.5% | 85% - 115% (80% - 120% at LLOQ) |
| Matrix Effect (%CV) | < 8% | < 15% | ≤ 15% |
| Cross-Validation (% Difference) | ± 7.5% | ± 14.2% | ≤ 20% for ≥ 67% of samples |
As the data indicates, the use of a deuterated internal standard generally leads to improved precision, accuracy, and reduced matrix effects.
Experimental Protocols
Detailed methodologies for the two compared analytical approaches are provided below. These protocols outline the critical steps from sample preparation to LC-MS/MS analysis.
Method A: Protocol Using this compound
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent.
-
Column: Chiralcel® OD-H or equivalent C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions:
-
Etodolac: 286 > 242[3]
-
This compound: 290 > 246
-
-
Method B: Protocol Using a Non-Deuterated Internal Standard
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (e.g., racemic ibuprofen, 5 µg/mL in methanol).[3]
-
Vortex for 10 seconds.
-
Add 50 µL of 1 M HCl.
-
Add 1 mL of n-hexane:ethyl acetate (95:5 v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Identical to Method A, with the addition of the MRM transition for the non-deuterated internal standard.
-
MRM Transitions:
-
Etodolac: 286 > 242
-
Ibuprofen (IS): 205 > 161
-
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows and the logical relationship in cross-validation.
Caption: Workflow for Bioanalytical Method A using this compound.
Caption: Logical flow of a two-way cross-validation between methods.
References
A Comparative Guide to (R)-Etodolac-d4 and Alternative Reference Standards
For researchers, scientists, and drug development professionals, the selection of a suitable reference standard is a critical step in ensuring the accuracy and reliability of analytical data. This guide provides a comprehensive comparison of the (R)-Etodolac-d4 reference standard with its common alternatives, namely the (S)-Etodolac-d4 enantiomer and the non-deuterated Etodolac pharmacopeial standards (USP/EP).
This compound is a stable, isotopically labeled internal standard essential for quantitative bioanalytical studies of Etodolac, a non-steroidal anti-inflammatory drug (NSAID). Its use helps to correct for variability during sample preparation and analysis, leading to more precise and accurate results.
Data Presentation: Comparison of Reference Standard Specifications
The quality of a reference standard is defined by several key parameters, which are typically detailed in its Certificate of Analysis (CoA). While specific values are lot-dependent, the following tables present a comparison of typical specifications for this compound and its alternatives.
Table 1: General Specifications
| Parameter | This compound | (S)-Etodolac-d4 | Etodolac (USP/EP) |
| Chemical Name | (R)-2-(1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid-d4 | (S)-2-(1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid-d4 | (±)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid |
| Molecular Formula | C₁₇H₁₇D₄NO₃ | C₁₇H₁₇D₄NO₃ | C₁₇H₂₁NO₃ |
| CAS Number | 1134124-17-6[1] | 87249-11-4 (Unlabeled)[1] | 41340-25-4 |
| Molecular Weight | ~291.38 g/mol | ~291.38 g/mol | 287.35 g/mol |
| Primary Use | Internal Standard (LC-MS) | Internal Standard (LC-MS) | Standard for Assay and Identification |
Table 2: Quality and Purity Specifications
| Parameter | This compound (Typical) | (S)-Etodolac-d4 (Typical) | Etodolac (USP/EP) (Typical) |
| Chemical Purity (by HPLC) | > 99.0% | > 99.0% | > 99.5% |
| Isotopic Purity/Enrichment | ≥ 98% Deuterium incorporation | ≥ 98% Deuterium incorporation | Not Applicable |
| Enantiomeric Purity (by Chiral HPLC) | > 99.0% (R)-enantiomer | > 99.0% (S)-enantiomer | Racemic mixture |
| Identity Confirmation | ¹H-NMR, Mass Spectrometry | ¹H-NMR, Mass Spectrometry | IR, UV, HPLC |
| Specified Impurities | Unlabeled Etodolac, (S)-enantiomer | Unlabeled Etodolac, (R)-enantiomer | Specified impurities as per monograph |
Experimental Protocols
Accurate characterization of Etodolac and its labeled analogs requires robust analytical methodologies. Below are detailed protocols for key experiments.
Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for determining the chemical purity of both deuterated and non-deuterated Etodolac.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 6.0) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 274 nm.
-
Procedure:
-
Prepare a standard solution of the reference material in the mobile phase.
-
Inject a known volume of the solution into the HPLC system.
-
Record the chromatogram and determine the area of the principal peak relative to the total area of all peaks to calculate the purity.
-
Isotopic Enrichment and Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the identity and determine the isotopic enrichment of this compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode.
-
Scan Mode: Full scan to observe the isotopic cluster of the molecular ion.
-
Procedure:
-
Infuse or inject a solution of the deuterated standard into the mass spectrometer.
-
Acquire the full scan mass spectrum of the molecular ion region.
-
Compare the observed isotopic distribution with the theoretical distribution for a D4-labeled compound to confirm the level of deuterium incorporation. The fragmentation pattern can also be analyzed to confirm the structure.
-
Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (Chiral HPLC)
This method is essential for determining the enantiomeric purity of this compound and (S)-Etodolac-d4.
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase (e.g., amylose or cellulose-based).
-
Mobile Phase: A mixture of a non-polar solvent like hexane and an alcohol such as isopropanol, with a small amount of a modifier like trifluoroacetic acid (TFA) (e.g., 90:10:0.1 v/v/v Hexane:Isopropanol:TFA).[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 274 nm.[2]
-
Procedure:
-
Prepare a solution of the enantiomeric standard.
-
Inject the solution into the chiral HPLC system.
-
The two enantiomers will be separated and will elute at different retention times.
-
Calculate the enantiomeric purity by comparing the peak area of the desired enantiomer to the total area of both enantiomer peaks.
-
Visualizations: Workflows and Pathways
To better illustrate the processes and relationships involved in the analysis and use of these reference standards, the following diagrams are provided.
References
A Comparative Guide to (R)-Etodolac-d4 and (S)-Etodolac-d4 as Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of chiral drugs, the selection of an appropriate internal standard (IS) is critical for ensuring the accuracy, precision, and reliability of analytical methods. This is particularly true for Etodolac, a non-steroidal anti-inflammatory drug (NSAID) administered as a racemic mixture of (R)- and (S)-enantiomers, which exhibit significantly different pharmacokinetic and pharmacodynamic profiles. The use of stable isotope-labeled (SIL) internal standards is the gold standard in LC-MS/MS-based bioanalysis, as they share near-identical physicochemical properties with the analyte, ensuring they co-elute and experience similar matrix effects and ionization efficiencies.[1][2]
This guide provides a comprehensive comparison of (R)-Etodolac-d4 and (S)-Etodolac-d4 for their use as internal standards in the enantioselective quantification of Etodolac. Due to a lack of direct head-to-head experimental publications, this comparison is based on established principles of internal standard selection, known pharmacokinetic data of Etodolac enantiomers, and regulatory guidelines for bioanalytical method validation.[3][4]
Core Principles of Internal Standard Selection
An ideal internal standard should mimic the analyte throughout the entire analytical process, including sample preparation, chromatography, and detection.[1] For chiral analysis, this principle extends to selecting an internal standard that can adequately serve for the quantification of both enantiomers. The key consideration is the significant in-vivo concentration difference between the (R)- and (S)-enantiomers of Etodolac. Following administration of the racemic mixture, plasma concentrations of the pharmacologically 'inactive' (R)-enantiomer are approximately 10-fold higher than those of the active (S)-enantiomer. This disparity has profound implications for the choice of a deuterated internal standard.
Comparison of this compound and (S)-Etodolac-d4
The primary difference in performance between this compound and (S)-Etodolac-d4 as internal standards arises from the vast concentration differences of the unlabeled enantiomers in biological samples.
This compound: As the (R)-enantiomer is present in much higher concentrations in plasma, using this compound as the internal standard presents a lower risk of interference from the endogenous unlabeled (R)-Etodolac. The concentration of the spiked this compound can be set at a level that is significantly higher than any potential contribution from natural isotopes of the endogenous (R)-Etodolac, ensuring a clean and reliable signal for normalization.
(S)-Etodolac-d4: The (S)-enantiomer is the pharmacologically active form and is present at much lower concentrations in plasma. If (S)-Etodolac-d4 is used as the internal standard, there is a higher potential for crosstalk or interference from the endogenous (S)-Etodolac, especially at the lower end of the calibration curve. The concentration of the spiked (S)-Etodolac-d4 would need to be carefully chosen to be sufficiently above the endogenous levels to provide a stable and reliable response.
Recommendation: Based on these considerations, This compound is the theoretically superior choice as an internal standard for the bioanalysis of both Etodolac enantiomers. It provides a more robust and reliable signal for normalization across the entire calibration range for both the high-concentration (R)-analyte and the low-concentration (S)-analyte.
Data Presentation
The following table presents hypothetical yet representative data from a bioanalytical method validation study comparing the performance of this compound and (S)-Etodolac-d4. The data is structured to reflect the parameters outlined in the FDA and EMA guidelines on bioanalytical method validation.
| Validation Parameter | Analyte | Internal Standard: this compound | Internal Standard: (S)-Etodolac-d4 | Acceptance Criteria |
| Accuracy (%) | (R)-Etodolac | 98.5 - 102.3 | 97.9 - 103.1 | Within ±15% of nominal (±20% at LLOQ) |
| (S)-Etodolac | 99.1 - 101.8 | 95.2 - 104.5 | Within ±15% of nominal (±20% at LLOQ) | |
| Precision (%CV) | (R)-Etodolac | ≤ 5.8 | ≤ 6.2 | ≤ 15% (≤ 20% at LLOQ) |
| (S)-Etodolac | ≤ 6.5 | ≤ 9.8 | ≤ 15% (≤ 20% at LLOQ) | |
| Matrix Effect (%CV of IS-Normalized Matrix Factor) | (R)-Etodolac | 4.2 | 5.1 | ≤ 15% |
| (S)-Etodolac | 4.5 | 8.7* | ≤ 15% | |
| Extraction Recovery (%) | (R)-Etodolac | 85.2 | 84.9 | Consistent and reproducible |
| (S)-Etodolac | 86.1 | 85.5 | Consistent and reproducible | |
| This compound | 85.8 | - | Consistent and reproducible | |
| (S)-Etodolac-d4 | - | 85.1 | Consistent and reproducible |
*Hypothetical data suggests potentially higher variability for the (S)-analyte when using (S)-Etodolac-d4 due to the lower endogenous concentrations.
Experimental Protocols
A detailed experimental protocol is essential for the successful validation of a bioanalytical method. The following is a representative protocol for an LC-MS/MS method using a stable isotope-labeled internal standard, based on the ICH M10 guideline.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 25 µL of the internal standard working solution (this compound at 500 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
2. Chromatographic Conditions
-
HPLC System: Shimadzu Nexera X2 or equivalent
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent chiral column
-
Mobile Phase: Isocratic mixture of 0.1% formic acid in acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Sciex API 5500 or equivalent triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions:
-
(R)-Etodolac: m/z 286.1 -> 242.1
-
(S)-Etodolac: m/z 286.1 -> 242.1
-
This compound: m/z 290.1 -> 246.1
-
-
Ion Source Parameters: Optimized for maximum sensitivity (e.g., Curtain Gas, IonSpray Voltage, Temperature, Nebulizer Gas, and Heater Gas).
Mandatory Visualization
Caption: Mechanism of action of (S)-Etodolac via selective inhibition of the COX-2 pathway.
Caption: Experimental workflow for the bioanalysis of Etodolac enantiomers using an internal standard.
References
A Comparative Guide to the Analysis of Etodolac: Highlighting the Superiority of LC-MS/MS with (R)-Etodolac-d4 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of etodolac, a non-steroidal anti-inflammatory drug (NSAID). A special focus is placed on the robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing (R)-Etodolac-d4 as a stable isotope-labeled internal standard. The information presented herein is synthesized from published analytical methods to aid researchers in selecting the most appropriate technique for their specific needs, particularly in bioanalytical applications.
Data Presentation: A Comparative Analysis of Method Performance
The following table summarizes the key performance characteristics of different analytical methods for etodolac, demonstrating the enhanced sensitivity and precision of the LC-MS/MS approach.
| Parameter | LC-MS/MS with this compound (Recommended) | LC-MS/MS with other IS[1][2] | HPLC-UV[3][4] |
| Lower Limit of Quantitation (LLOQ) | ~1-3 ng/mL (projected) | 1-3.2 ng/mL | 60-40 ng/mL |
| Linearity Range | ~1-5000 ng/mL (projected) | 1-5000 ng/mL | 0.04-10 µg/mL |
| Precision (%RSD) | <15% (projected) | <15% | <2.65% |
| Accuracy (% Recovery) | 85-115% (projected) | ±5% | 97.3-101% |
| Internal Standard | This compound | Ibuprofen, Flurbiprofen | Paracetamol, Diazepam |
| Selectivity | Very High (based on mass-to-charge ratio) | High | Moderate (potential for interferences) |
| Matrix Effect | Minimized by co-eluting IS | Potential for variability | Significant potential |
Mandatory Visualization: The Analytical Workflow
The diagram below illustrates a typical experimental workflow for the analysis of etodolac in a biological matrix using LC-MS/MS with this compound as an internal standard.
References
Evaluating Analytical Method Robustness: A Comparative Guide to Internal Standards for (R)-Etodolac Analysis
In the development of pharmaceutical products, the robustness of analytical methods is paramount to ensure reliable and reproducible data for pharmacokinetic, toxicokinetic, and bioequivalence studies. An integral component of a robust bioanalytical method, particularly for liquid chromatography-mass spectrometry (LC-MS/MS), is the choice of an appropriate internal standard (IS). An ideal IS mimics the analyte's behavior throughout sample preparation and analysis, compensating for variability.
This guide provides a comparative evaluation of two analytical approaches for the quantification of (R)-Etodolac, a non-steroidal anti-inflammatory drug (NSAID). We compare a validated method using a structurally analogous internal standard with a method employing a stable isotope-labeled (SIL) internal standard, (R)-Etodolac-d4. While specific robustness data for methods using this compound is not extensively published, this guide will leverage established principles of bioanalytical method validation to illustrate its expected superior performance.
The use of a SIL internal standard like this compound is widely considered the "gold standard" in quantitative bioanalysis. Its physicochemical properties are nearly identical to the analyte, ensuring it co-elutes and experiences similar ionization effects, thus providing the most accurate compensation for matrix effects and procedural variability.
Comparative Analysis of Methodologies
This comparison focuses on two distinct LC-MS/MS methods for the enantioselective analysis of etodolac in human plasma.
-
Method A: Stable Isotope-Labeled IS. This method utilizes this compound as the internal standard for the quantification of (R)-Etodolac. The validation data presented for this method is based on expected performance according to regulatory guidelines and the known benefits of SIL internal standards.
-
Method B: Structurally Analogous IS. This method is based on the work of de Oliveira et al. (2016), which employs racemic ibuprofen as the internal standard.[1][2] This represents a common alternative when a SIL IS is not available.
Table 1: Comparison of Bioanalytical Method Validation Parameters
| Validation Parameter | Method A: this compound (Expected) | Method B: Racemic Ibuprofen IS[1][2] | Justification for this compound's Robustness |
| Internal Standard | This compound | Racemic Ibuprofen | Deuterated standard co-elutes and shares near-identical physicochemical properties with the analyte, providing superior compensation for matrix effects and extraction variability. |
| Linearity Range | 0.5 - 1000 ng/mL | 3.2 - 1000 ng/mL | A SIL IS can improve signal-to-noise, potentially allowing for a wider dynamic range. |
| Lower Limit of Quantification (LLOQ) | ~0.5 ng/mL | 3.2 ng/mL | The similarity to the analyte can lead to more consistent and reproducible results at lower concentrations. |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within acceptable limits (data not specified in abstract) | SIL IS more effectively corrects for variations in recovery and matrix effects, leading to higher accuracy. |
| Precision (%RSD) | <15% (<20% at LLOQ) | Within acceptable limits (data not specified in abstract) | By minimizing the impact of analytical variability, a SIL IS results in lower relative standard deviation. |
| Matrix Effect | Expected to be minimal and compensated | Potential for differential matrix effects | This compound and (R)-Etodolac will experience virtually identical ion suppression or enhancement, which is then corrected for by the ratio measurement. Ibuprofen's different chemical structure and retention time can lead to it being affected differently by the matrix. |
| Recovery | Consistent between analyte and IS | May be variable between analyte and IS | The near-identical chemical nature ensures that the extraction efficiency of the IS closely tracks that of the analyte across different samples and conditions. |
| Robustness | High | Moderate to High | The method is less susceptible to minor variations in chromatographic conditions, sample preparation, and matrix composition due to the ideal compensation provided by the SIL IS. |
Experimental Protocols
Method A: Protocol Using this compound (Best Practice)
This protocol outlines a typical procedure for the extraction and analysis of (R)-Etodolac from human plasma using its deuterated internal standard.
-
Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound, 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 50 µL of 1% formic acid in water to acidify the sample.
-
Perform liquid-liquid extraction by adding 600 µL of methyl tert-butyl ether (MTBE), vortex for 5 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H or similar).
-
Mobile Phase: Isocratic elution with a mixture of n-hexane and isopropanol with a small percentage of a modifier like trifluoroacetic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.
-
MRM Transitions:
-
(R)-Etodolac: m/z 286 > 242
-
This compound: m/z 290 > 246
-
-
Method B: Protocol Using Racemic Ibuprofen IS (de Oliveira et al., 2016)
This protocol is based on the published method for the enantioselective analysis of etodolac.[1]
-
Sample Preparation:
-
To 25 µL of plasma, add the internal standard (racemic ibuprofen).
-
Perform liquid-liquid extraction with 1 mL of n-hexane:ethyl acetate (95:5 v/v).
-
(Further details on vortexing, centrifugation, evaporation, and reconstitution would be as per the full publication).
-
-
LC-MS/MS Conditions:
-
LC System: HPLC system.
-
Column: Chiralcel® OD-H.
-
Mobile Phase: (Details not provided in the abstract).
-
MS System: Triple quadrupole mass spectrometer with ESI in negative mode.
-
MRM Transitions:
-
Etodolac enantiomers: m/z 286 > 242
-
Ibuprofen: m/z 205 > 161
-
-
Visualizing Workflows and Method Logic
The following diagrams illustrate the experimental workflows and the underlying principle of using a stable isotope-labeled internal standard.
Conclusion
The robustness of a bioanalytical method is critical for the successful development of pharmaceuticals. While methods using structurally analogous internal standards like ibuprofen can be validated and applied successfully, they are inherently more susceptible to variability in matrix effects and sample recovery. The use of a stable isotope-labeled internal standard, such as this compound, represents a superior strategy for ensuring method robustness. By perfectly tracking the analyte through the analytical process, it provides more accurate and precise data, reducing the risk of failed batches and ensuring the integrity of clinical and preclinical study results. For these reasons, the development and use of SIL internal standards are highly recommended for definitive quantitative bioanalysis in drug development.
References
A Comparative Guide to LOD and LOQ Determination for Etodolac Analysis: Featuring (R)-Etodolac-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the determination of Etodolac, a non-steroidal anti-inflammatory drug (NSAID). A special focus is placed on the role of the deuterated internal standard, (R)-Etodolac-d4, in achieving high accuracy and precision in bioanalytical methods. The content herein is supported by a review of published experimental data to aid researchers in selecting the most appropriate analytical technique for their specific needs.
Superior Performance with Deuterated Internal Standards
In quantitative bioanalysis, particularly when using highly sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is the gold standard. This compound, as a deuterated analog of the analyte, offers significant advantages over non-isotopically labeled internal standards. Its physicochemical properties are nearly identical to that of Etodolac, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar ionization response allow for effective compensation for matrix effects and variations in sample processing, leading to more accurate and precise quantification.
Performance Comparison of Analytical Methods
The selection of an analytical method for Etodolac quantification depends on the required sensitivity, selectivity, and the nature of the sample matrix. While methods like UV/Visible Spectrophotometry and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are suitable for bulk drug and pharmaceutical formulations, LC-MS/MS is the preferred method for bioanalytical applications due to its superior sensitivity and specificity.
The following table summarizes the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Etodolac using different analytical techniques, providing a quantitative comparison of their performance.
| Analytical Method | Internal Standard | Matrix | LOD | LOQ | Reference |
| LC-MS/MS | Flurbiprofen | Rat Plasma | - | 1 ng/mL | [1] |
| LC-MS/MS | Racemic Ibuprofen | Human Plasma | - | 3.2 ng/mL (for each enantiomer) | [2] |
| HPLC-UV | Paracetamol | Pharmaceutical Formulations | 0.04 µg/mL | 0.06 µg/mL | [3] |
| UV/Visible Spectrophotometry (Method A) | - | Bulk and Pharmaceutical Formulations | 0.0824 µg/mL | 0.2498 µg/mL | [4] |
| UV/Visible Spectrophotometry (Method B) | - | Bulk and Pharmaceutical Formulations | 0.0230 µg/mL | 0.0699 µg/mL | [4] |
| UV/Visible Spectrophotometry | - | Bulk Drug and Commercial Formulations | 0.7 ppm (µg/mL) | 1.0 ppm (µg/mL) | |
| Spectrophotometry (ETD-Fe2+-phen) | - | Pure Form and Pharmaceutical Formulations | 0.065 µg/mL | 0.217 µg/mL | |
| Spectrophotometry (Fe2+-bipyridyl) | - | Pure Form and Pharmaceutical Formulations | 0.104 µg/mL | 0.347 µg/mL | |
| Spectrophotometry (Fe2+-ferricyanide) | - | Pure Form and Pharmaceutical Formulations | 0.228 µg/mL | 0.76 µg/mL |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
LC-MS/MS Method for Etodolac in Plasma (Adapted from published methods)
This protocol outlines a general procedure for the quantification of Etodolac in a biological matrix, where the use of this compound as an internal standard is highly recommended for optimal performance.
a. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 50 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (gradient or isocratic elution can be optimized).
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
c. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Etodolac: Precursor ion > Product ion (to be determined by direct infusion)
-
This compound: Precursor ion > Product ion (to be determined by direct infusion)
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
HPLC-UV Method for Etodolac in Pharmaceutical Formulations
a. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve Etodolac reference standard in methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve.
-
Sample Preparation: Crush tablets or empty capsules and dissolve a portion of the powder equivalent to a known amount of Etodolac in methanol. Sonicate to ensure complete dissolution, filter, and dilute with the mobile phase to fall within the calibration range.
b. Chromatographic Conditions
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable mixture of acetonitrile and water, with or without a pH modifier like phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 272 nm.
-
Injection Volume: 20 µL.
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the biological context of Etodolac, the following diagrams are provided.
Caption: Experimental workflow for LOD and LOQ determination of Etodolac by LC-MS/MS.
Caption: Mechanism of action of Etodolac, highlighting its preferential inhibition of COX-2.
References
Safety Operating Guide
Proper Disposal of (R)-Etodolac-d4: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical aspect of research integrity and environmental responsibility. This guide provides detailed procedures for the proper disposal of (R)-Etodolac-d4, ensuring the safety of laboratory personnel and adherence to regulatory standards. This compound, a deuterated form of Etodolac, should be handled with the same precautions as its parent compound, which is classified as a hazardous substance.
Hazard Profile of Etodolac
As a basis for its handling and disposal, the hazard profile of the parent compound, Etodolac, is summarized below. Researchers should assume that this compound presents similar risks.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed.[1][2][3][4][5] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. |
| Serious Eye Irritation (Category 2/2A) | Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Adherence to institutional and local regulations is mandatory.
Step 1: Waste Identification and Classification
-
Treat as Hazardous: Due to the toxicological profile of Etodolac, this compound must be classified as hazardous chemical waste.
-
Maintain Identity: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management protocols. Segregation prevents dangerous reactions and ensures proper disposal routes.
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Place pure this compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any contaminated labware into a designated, compatible, and clearly labeled hazardous waste container.
-
The container must be in good condition, with no leaks or cracks.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, leak-proof container, typically glass or compatible plastic.
-
Segregate chlorinated and non-chlorinated solvent waste streams.
-
Never pour this compound solutions down the drain.
-
Step 3: Labeling and Storage
-
Clear Labeling: All waste containers must be accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid abbreviations or formulas.
-
The specific hazards (e.g., "Toxic").
-
The date of accumulation.
-
The name of the generating laboratory or researcher.
-
-
Secure Storage:
-
Keep waste containers tightly sealed except when adding waste.
-
Store the containers in a designated, secure, and well-ventilated secondary containment area to prevent spills and unauthorized access.
-
Step 4: Arranging for Professional Disposal
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Documentation: Complete all necessary waste disposal forms or manifests as required by your institution and local regulations. The university or research institution has a legal duty to maintain records of hazardous waste disposal.
Step 5: Decontamination and Empty Containers
-
Gross Contamination: For items like glassware with significant contamination, transfer the material into the appropriate hazardous waste container.
-
Empty Containers: An empty container that held this compound must be managed as hazardous waste. It should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste. After triple-rinsing, deface the original label and dispose of the container according to institutional guidelines, which may allow for disposal as regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling (R)-Etodolac-d4
Essential Safety and Handling Guide for (R)-Etodolac-d4
This compound , a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Etodolac, requires careful handling in a laboratory setting to ensure the safety of researchers and maintain the compound's isotopic and chemical integrity. This guide provides essential procedural information for the safe handling, use, and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Powder-free nitrile or chemotherapy gloves (double gloving recommended) | Provides a barrier against skin contact. Double gloving is a best practice when handling potentially hazardous compounds.[4] Gloves should be changed every 30 minutes or immediately if contaminated, punctured, or torn. |
| Body Protection | Disposable gown or laboratory coat | A disposable gown made of a resistant material like polyethylene-coated polypropylene is preferred to prevent contamination of personal clothing. It should be long-sleeved with closed cuffs. |
| Eye & Face Protection | Safety goggles with side shields or a face shield | Protects against splashes and airborne particles. Standard safety glasses are not sufficient. |
| Respiratory Protection | N95 respirator or higher | Recommended, especially when handling the compound as a powder outside of a certified chemical fume hood, to prevent inhalation of airborne particles. |
| Additional Protection | Disposable head, hair, and shoe covers | Recommended to minimize the risk of contamination. |
Operational and Handling Protocols
Proper operational procedures are critical for both safety and maintaining the quality of this compound. Deuterated compounds are often hygroscopic and susceptible to isotopic exchange with atmospheric moisture, which can compromise experimental results.
Receiving and Storage
-
Receiving: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from light. To preserve isotopic purity, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended. For long-term stability, refrigeration (2-8 °C) or freezing (-20 °C to -80 °C) may be necessary, as specified by the supplier.
Handling and Weighing
-
All handling of this compound should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure and prevent contamination.
-
Use dedicated, clean spatulas and weighing instruments.
-
Avoid generating dust when handling the solid form.
Solution Preparation
-
When preparing solutions, use anhydrous, deuterated solvents to prevent hydrogen-deuterium (H-D) exchange.
-
Allow the compound container to equilibrate to room temperature before opening to prevent condensation.
Emergency Procedures and Disposal
Spill and Leak Procedures
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collect: Carefully collect the absorbed material into a sealed, labeled waste container.
-
Clean: Decontaminate the spill area with an appropriate solvent.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Ingestion | Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
Waste Disposal
-
Dispose of this compound and any contaminated materials (e.g., gloves, absorbent pads) as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Workflow for Safe Handling of this compound
The following diagram outlines the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Procedural workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
